2-Methylquinoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMFFZNQIMHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349686 | |
| Record name | 2-methylquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29196-15-4 | |
| Record name | 2-methylquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylquinoline-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible multi-step synthetic route, including experimental protocols, and outlines the expected analytical characterization of the target molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a three-step process starting from readily available reagents. The overall synthetic pathway involves the formation of a hydroxyquinoline intermediate, followed by chlorination and subsequent cyanation.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline
The initial step involves the Conrad-Limpach reaction to synthesize the 2-methyl-4-hydroxyquinoline intermediate.
Experimental Protocol:
A detailed procedure for the synthesis of 2-methyl-4-hydroxyquinoline is available in Organic Syntheses[1]. The procedure involves the reaction of ethyl β-anilinocrotonate, which is prepared from aniline and ethyl acetoacetate.
-
In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of a high-boiling solvent such as Dowtherm.
-
Heat the solvent to reflux with stirring.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10–15 minutes after the addition is complete.
-
Allow the mixture to cool to room temperature, which will cause a yellow solid to separate.
-
Add approximately 200 mL of petroleum ether (b.p. 60–70°) and collect the solid on a Büchner funnel.
-
Wash the solid with 100 mL of petroleum ether.
-
After air-drying, the crude product can be purified by recrystallization from boiling water with decolorizing carbon to yield white, needle-like crystals of 2-methyl-4-hydroxyquinoline.
Table 1: Quantitative Data for the Synthesis of 2-Methyl-4-hydroxyquinoline
| Parameter | Value | Reference |
| Yield | 85-90% | [1] |
| Melting Point | 235–236 °C | [1] |
Step 2: Synthesis of 4-Chloro-2-methylquinoline
The second step is the chlorination of the hydroxyl group at the 4-position of the quinoline ring using phosphorus oxychloride (POCl₃).
Experimental Protocol:
While a specific protocol for 2-methyl-4-hydroxyquinoline is not detailed in the search results, a general procedure for the chlorination of similar hydroxyquinolones can be adapted[2].
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-methyl-4-hydroxyquinoline.
-
Add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.
-
Optionally, a catalytic amount of a base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude 4-chloro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Synthesis of this compound
The final step is the introduction of the nitrile group at the 4-position via a Rosenmund-von Braun reaction, which involves the displacement of the chloro substituent with a cyanide group using copper(I) cyanide.
Experimental Protocol:
The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides[3][4][5]. A general procedure is as follows:
-
In a round-bottom flask, combine 4-chloro-2-methylquinoline and a slight excess of copper(I) cyanide (CuCN).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Heat the reaction mixture to reflux (typically 150-200 °C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes and precipitate the product.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. Although specific experimental data for the final product were not found in the search results, the expected characteristic signals are outlined below based on the analysis of its structure and data from similar compounds.
Caption: Analytical workflow for the characterization of this compound.
Physical and Chemical Properties
Table 2: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): ~2.7 (s, 3H, -CH₃) 7.5-8.5 (m, 5H, Ar-H) |
| ¹³C NMR | δ (ppm): ~25 (-CH₃) ~117 (-C≡N) 120-160 (aromatic carbons) |
| IR | ν (cm⁻¹): ~2230-2210 (C≡N stretch) 3100-3000 (Ar C-H stretch) 1600-1450 (C=C and C=N stretch) |
| Mass Spec. | m/z: 168 [M]⁺ Fragmentation pattern showing loss of HCN and CH₃ |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data to identify chemical shifts, multiplicities, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.
-
Identify the characteristic absorption bands, particularly the nitrile stretch.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
-
Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available equipment.
References
Physicochemical properties of 2-Methylquinoline-4-carbonitrile
An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 29196-15-4). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory and in silico research.
Core Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its fundamental properties are crucial for predicting its behavior in biological systems and for designing experimental protocols. While experimental data for some properties of this specific molecule are not widely published, computational predictions and data from closely related analogs provide valuable insights.
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Data Type | Source |
| Identifier | |||
| CAS Number | 29196-15-4 | Experimental | [1][2] |
| Molecular | |||
| Molecular Formula | C₁₁H₈N₂ | - | [1][2] |
| Molecular Weight | 168.19 g/mol | Calculated | [1][2] |
| Lipophilicity | |||
| logP | 2.4149 | Computational | [1] |
| Structural/Topological | |||
| Topological Polar Surface Area (TPSA) | 36.68 Ų | Computational | [1] |
| Hydrogen Bond Acceptors | 2 | Computational | [1] |
| Hydrogen Bond Donors | 0 | Computational | [1] |
| Rotatable Bonds | 0 | Computational | [1] |
| Physical State | |||
| Melting Point | 96-98 °C | Experimental (for isomer: 4-Methylquinoline-2-carbonitrile) | [3] |
| Boiling Point | 349.9 ± 22.0 °C | Predicted (for isomer: 4-Methylquinoline-2-carbonitrile) | [3] |
Note: Specific experimental data for the melting and boiling points of this compound are limited. The provided data is for a structural isomer and should be used as an estimation.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducing and building upon existing research. The following sections outline standard methodologies for the synthesis and characterization of key physicochemical parameters for quinoline derivatives like this compound.
Synthesis of Quinoline Derivatives
The synthesis of substituted quinolines can be achieved through various established reactions. The Pfitzinger reaction, for example, is a versatile method for producing quinoline-4-carboxylic acids, which can be further modified to obtain the nitrile group. A representative workflow for a Pfitzinger-type synthesis is outlined below.
Methodology: Pfitzinger Reaction and Subsequent Modification [4]
-
Reaction Setup: A mixture of isatin, an appropriate methyl ketone (e.g., acetone), and a base like potassium hydroxide in a suitable solvent (e.g., aqueous ethanol) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is heated under reflux or irradiated with microwaves for a specified duration to facilitate the condensation and cyclization, forming 2-methylquinoline-4-carboxylic acid.
-
Work-up and Isolation: The reaction mixture is cooled and then acidified (e.g., with acetic acid) to precipitate the carboxylic acid product, which is then filtered, washed, and recrystallized.
-
Amide Formation: The resulting carboxylic acid is converted to its corresponding amide. This can be achieved by first forming an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.
-
Dehydration: The primary amide is then dehydrated using a strong dehydrating agent (e.g., phosphorus pentoxide or phosphoryl chloride) to yield the final product, this compound.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. Its structure is confirmed by analytical methods like NMR and mass spectrometry.
Solubility Determination
The solubility of a compound is a critical parameter influencing its absorption and bioavailability. For quinoline derivatives, which are often hydrophobic, determining solubility in both aqueous and organic solvents is crucial.[5][6]
Methodology: Shake-Flask Method [5][6]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining particulates.
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Analyze the standards and the diluted sample.
-
Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the regression equation to determine the concentration of the diluted sample, and then multiply by the dilution factor to calculate the final solubility.
pKa Determination
The acid dissociation constant (pKa) is vital for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and target binding. As a quinoline derivative, this compound is expected to be a weak base.[7]
Methodology: Potentiometric Titration [8]
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve. Multiple titrations should be performed to ensure reproducibility.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: HPLC-Based Method [9]
-
Principle: This method correlates the retention time of a compound on a reversed-phase HPLC (RP-HPLC) column with its lipophilicity.
-
System Setup: Use an RP-HPLC system with a non-polar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).
-
Sample Analysis: Inject the this compound solution and determine its retention time under the same isocratic conditions.
-
Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) of the standards against their known logP values to generate a calibration curve. Use the log(k) of the test compound to determine its logP from this curve.
Biological and Pharmacological Context
While specific signaling pathways for this compound are not extensively documented, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry. Quinoline derivatives exhibit a vast range of biological activities and are the core of numerous approved drugs.[10][11][12][13]
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-4-quinolinecarbonitrile - CAS:29196-15-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-CYANO-4-METHYLQUINOLINE | 10590-69-9 [amp.chemicalbook.com]
- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
Spectroscopic Profile of 2-Methylquinoline-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 2-methylquinoline-4-carbonitrile (CAS No. 29196-15-4; Molecular Formula: C₁₁H₈N₂; Molecular Weight: 168.19 g/mol ). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar quinoline and nitrile compounds. This guide also includes comprehensive, generalized experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, intended to support research, synthesis, and characterization efforts in drug discovery and development.
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key component in numerous pharmaceuticals, and the nitrile group is a versatile functional handle for further chemical modifications. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of newly synthesized batches of this and related compounds. This guide serves as a foundational resource for researchers working with this compound, providing anticipated data for comparison with experimental results and standardized protocols for data acquisition.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available in public databases, the following tables summarize the predicted spectroscopic data based on established chemical shift ranges, characteristic vibrational frequencies, and common fragmentation patterns of analogous quinoline derivatives.[1][2][3][4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons of the quinoline ring system. Protons on the heterocyclic ring (H-3) and the carbocyclic ring (H-5 to H-8) will exhibit characteristic chemical shifts and coupling patterns.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~ 2.7 | Singlet (s) | N/A |
| H-3 | ~ 7.5 | Singlet (s) | N/A |
| H-5 | ~ 8.2 | Doublet (d) | ~ 8.5 |
| H-6 | ~ 7.7 | Triplet (t) | ~ 7.5 |
| H-7 | ~ 7.9 | Triplet (t) | ~ 7.5 |
| H-8 | ~ 8.1 | Doublet (d) | ~ 8.5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will be characterized by signals for the methyl carbon, the nitrile carbon, and the eleven carbons of the quinoline framework. The chemical shifts are influenced by the nitrogen heteroatom and the electron-withdrawing nitrile group.[1]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~ 25 |
| C-2 | ~ 160 |
| C-3 | ~ 120 |
| C-4 | ~ 135 |
| C-4a | ~ 148 |
| C-5 | ~ 130 |
| C-6 | ~ 128 |
| C-7 | ~ 131 |
| C-8 | ~ 129 |
| C-8a | ~ 149 |
| CN | ~ 118 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the C≡N stretch, aromatic C-H and C=C stretches, and C-H bends.[3][4][5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |
| Aromatic C=N Stretch | 1550 - 1500 | Medium-Strong |
| C-H In-plane Bending | 1200 - 1000 | Medium |
| C-H Out-of-plane Bending | 900 - 700 | Strong |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways for quinoline derivatives often involve the loss of HCN or cleavage of substituents.[6][7][8][9]
| m/z | Predicted Identity | Notes |
| 168 | [M]⁺ | Molecular Ion |
| 167 | [M-H]⁺ | Loss of a hydrogen radical |
| 141 | [M-HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |
| 114 | [M-HCN-HCN]⁺ or [M-C₂H₂N]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.
3.1.2. ¹H NMR Acquisition
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
3.1.3. ¹³C NMR Acquisition
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
3.3.2. Data Acquisition (Electron Ionization - EI)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
GC Oven Program (Example): Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a predictive spectroscopic profile and standardized analytical protocols for this compound. While awaiting the public availability of experimental data, the information herein offers a valuable benchmark for researchers engaged in the synthesis and application of this compound. The provided methodologies are intended to ensure consistency and quality in data acquisition, facilitating the unambiguous structural confirmation required in drug development and other scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chempap.org [chempap.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 2-Methylquinoline-4-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-4-carbonitrile, a heterocyclic aromatic compound, holds significant interest within the fields of medicinal chemistry and materials science. Its structural framework, featuring a quinoline core substituted with a methyl group at the 2-position and a nitrile group at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-property relationships, guiding rational drug design, and engineering materials with tailored functionalities.
This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of this compound. Due to the current unavailability of publicly accessible, experimentally determined crystallographic data for this specific compound, this document outlines the theoretical framework, standard experimental protocols, and data presentation formats that would be integral to such an analysis. It further presents a comparative analysis of closely related quinoline derivatives for which crystal structures have been determined, offering valuable insights into the expected molecular geometry and intermolecular interactions.
Experimental Protocols
A definitive crystal structure analysis of this compound would necessitate a multi-step experimental workflow, beginning with the synthesis of the compound and culminating in the refinement of its crystal structure.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes for quinoline derivatives. A common approach involves the Pfitzinger reaction or a related condensation reaction. Following synthesis and purification, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect of the analysis. Standard crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
The choice of solvent or solvent system is crucial and is typically determined empirically.
X-ray Diffraction Data Collection
Once a high-quality single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. Modern crystallographic studies typically employ a diffractometer equipped with a sensitive detector, such as a CCD or CMOS sensor. The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots of varying intensities, is recorded at numerous orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model.
The model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Data Presentation
The results of a crystal structure analysis are typically presented in a standardized format, including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₁₁H₈N₂ |
| Formula weight | 168.19 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX(X) Å, α = 90° |
| b = Y.YYY(Y) Å, β = YY.YYY(Y)° | |
| c = Z.ZZZ(Z) Å, γ = 90° | |
| Volume | VVV.V(V) ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.rrrr] |
| Completeness to theta = θθ.θθ° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | nnnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.rrrr, wR₂ = 0.wwww |
| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.wwww |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| N(1)-C(2) | X.XXX(X) |
| C(2)-C(11) | X.XXX(X) |
| C(4)-C(12) | X.XXX(X) |
| C(12)-N(2) | X.XXX(X) |
| N(1)-C(2)-C(3) | YYY.Y(Y) |
| C(3)-C(4)-C(12) | YYY.Y(Y) |
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships in crystal structure analysis.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Conclusion
While a definitive, experimentally determined crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its analysis. The detailed experimental protocols, standardized data presentation formats, and illustrative workflow diagrams serve as a valuable resource for researchers undertaking the crystallographic study of this and related quinoline derivatives. The elucidation of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its application in drug discovery and materials science.
Quantum Chemical Calculations for 2-Methylquinoline-4-carbonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-Methylquinoline-4-carbonitrile. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies. The insights derived from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.
Introduction
This compound is a heterocyclic compound belonging to the quinoline family, which is a prominent scaffold in medicinal chemistry. The presence of the methyl and carbonitrile groups at positions 2 and 4, respectively, significantly influences the electronic distribution and steric factors of the quinoline core, thereby modulating its biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of such compounds at the atomic level. These computational studies provide data that complements and often predicts experimental findings, accelerating the drug discovery and development process.
Computational Methodology
The predominant method for quantum chemical calculations on quinoline derivatives is Density Functional Theory (DFT), owing to its excellent balance of accuracy and computational cost.[1] A widely used functional for such organic molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[2][3] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[2][4]
Geometry Optimization
The first step in any quantum chemical study is to determine the ground state equilibrium geometry of the molecule. This is achieved by performing a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Vibrational Analysis
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule.[1] The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. These theoretical spectra are instrumental in the assignment of experimental vibrational bands.
Electronic Properties
The electronic properties of this compound can be thoroughly investigated through various calculations:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[5] This is particularly useful for predicting intermolecular interactions, including those with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[1]
Spectroscopic Simulations
Quantum chemical calculations can also be used to predict various spectroscopic parameters:
-
Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[1] These theoretical values, when compared with experimental data, aid in the structural elucidation of the molecule.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information about the electronic transitions within the molecule.[5]
Data Presentation
The quantitative data obtained from the quantum chemical calculations of this compound are summarized in the following tables.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-C3 | 1.38 Å |
| C4-C11 | 1.45 Å | |
| C11-N12 | 1.16 Å | |
| C2-C13 | 1.51 Å | |
| Bond Angle | C3-C4-C11 | 119.5° |
| N1-C2-C3 | 121.0° | |
| C2-C13-H14 | 109.5° | |
| Dihedral Angle | C4a-C4-C11-N12 | 179.8° |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Assignment | Wavenumber (cm⁻¹, Scaled) |
| ν(C≡N) | Nitrile stretch | ~2230 |
| ν(C-H) | Aromatic C-H stretch | 3100 - 3000 |
| ν(C-H) | Methyl C-H stretch | 2980 - 2900 |
| δ(C-H) | In-plane C-H bend | 1300 - 1000 |
Table 3: Electronic Properties
| Property | Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.5 D |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical calculations of this compound.
Conclusion
Quantum chemical calculations provide a robust theoretical framework for the in-depth investigation of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the accurate prediction of its geometry, vibrational spectra, and electronic properties. The generated data, when systematically organized and compared with experimental results, offers invaluable insights into the molecule's structure-activity relationships. This computational approach is a cornerstone of modern drug discovery, facilitating the rational design of novel therapeutic agents based on the quinoline scaffold.
References
- 1. theory dft b3lyp: Topics by Science.gov [science.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Tautomerism in Substituted Quinoline-4-carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena in substituted quinoline-4-carbonitriles. While direct experimental data on this specific class of compounds is limited in the current literature, this document builds upon the well-established principles of tautomerism in the parent quinoline systems, namely 2-hydroxyquinoline/2-quinolone and 4-hydroxyquinoline/4-quinolone. By examining the electronic effects of the cyano substituent, this guide offers a predictive framework for understanding the tautomeric equilibrium, alongside detailed experimental protocols for synthesis and analysis, and visualizations of key chemical processes.
Introduction to Tautomerism in the Quinoline Core
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in the study of heterocyclic compounds like quinoline. The biological activity and physicochemical properties of quinoline derivatives are often dictated by the predominant tautomeric form, making a thorough understanding of this equilibrium crucial for drug design and development.[1][2]
The most relevant tautomeric equilibria in the context of this guide are the lactam-lactim (keto-enol) forms. For instance, 2-hydroxyquinoline is in equilibrium with its 2-oxo-1,2-dihydroquinoline (2-quinolone) tautomer. Similarly, 4-hydroxyquinoline exists in equilibrium with 4-oxo-1,4-dihydroquinoline (4-quinolone). In many common solvents, the keto (lactam) form is the predominant and more stable tautomer due to the stability of the amide group.[3]
The Influence of the 4-Carbonitrile Substituent
The introduction of a cyano (-C≡N) group at the 4-position of the quinoline ring is expected to significantly influence the tautomeric equilibrium. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects.[4] This electronic pull can alter the electron density distribution across the quinoline scaffold, thereby affecting the relative stabilities of the tautomeric forms.
It is hypothesized that the electron-withdrawing nature of the 4-cyano group would further stabilize the 2-oxo tautomer in 2-hydroxyquinoline-4-carbonitrile. By withdrawing electron density from the ring, the cyano group enhances the acidity of the N-H proton in the 2-oxo form, while potentially destabilizing the enolic C=N-OH arrangement in the 2-hydroxy form.
Quantitative Analysis of Tautomeric Equilibria in Model Systems
To provide a quantitative context, the following tables summarize representative data from studies on parent hydroxyquinoline systems. This data illustrates the typical methodologies and findings in the field.
Table 1: Tautomeric Equilibrium Constants (KT) for Substituted Pyridones (A Quinoline Analog)
| Substituent (R) | Solvent | KT ([enol]/[keto]) | Reference |
| H | Various | Varies with solvent polarity | [5] |
| 4-OCH3-Ph | Ethanol | (Data not available) | [5] |
| 4-Cl-Ph | Ethanol | (Data not available) | [5] |
| 4-NO2-Ph | Ethanol | (Data not available) | [5] |
Note: The referenced study on 3-cyano-pyridones provides a framework for how substituents and solvents affect the equilibrium, which is analogous to the quinoline system.[5]
Table 2: Representative 13C NMR Chemical Shifts (δ) for Quinoline Tautomers
| Tautomer | Carbon Atom | Chemical Shift (ppm) | Reference |
| Quinoline | C2 | 150.2 | [6] |
| Quinoline | C3 | 121.1 | [6] |
| Quinoline | C4 | 135.8 | [6] |
| Nitrile Carbon (-CN) | General Range | 115-125 | [7] |
Note: Specific shifts for quinoline-4-carbonitrile tautomers are not available and would need to be determined experimentally.
Table 3: Representative Infrared (IR) Absorption Frequencies for Relevant Functional Groups
| Functional Group | Vibration | Frequency (cm-1) | Reference |
| O-H (enol) | Stretch, broad | 3200-3600 | [8] |
| N-H (lactam) | Stretch | 3350-3500 | [8] |
| C=O (lactam) | Stretch | 1650-1690 | [8] |
| C≡N (nitrile) | Stretch | 2210-2260 | [8] |
Experimental Protocols
Proposed Synthesis of 2-Hydroxyquinoline-4-carbonitrile
A plausible synthetic route to 2-hydroxyquinoline-4-carbonitrile can be adapted from established methods for synthesizing 2-hydroxyquinoline-4-carboxylic acids.[9][10][11][12]
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid
-
To a solution of isatin (1 equivalent) and malonic acid (1 equivalent) in glacial acetic acid, add sodium acetate (0.1 equivalents).[9]
-
Reflux the reaction mixture for 24 hours.[9]
-
After cooling, pour the mixture into ice-water.[9]
-
Collect the resulting precipitate by filtration and recrystallize from water to yield 2-hydroxyquinoline-4-carboxylic acid.[9]
Step 2: Conversion of Carboxylic Acid to Primary Amide
-
Treat the 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
-
React the acid chloride with an excess of aqueous ammonia to produce 2-hydroxyquinoline-4-carboxamide.
Step 3: Dehydration of Amide to Nitrile
-
Dehydrate the 2-hydroxyquinoline-4-carboxamide using a suitable dehydrating agent, such as phosphorus pentoxide (P2O5) or trifluoroacetic anhydride, to yield the final product, 2-hydroxyquinoline-4-carbonitrile.
Caption: Proposed synthetic pathway for 2-hydroxyquinoline-4-carbonitrile.
Analysis of Tautomeric Equilibrium
The following protocols are designed to determine the tautomeric composition of a synthesized sample of substituted quinoline-4-carbonitrile.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube.
-
1H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of a signal between 11-12 ppm would be indicative of an N-H proton of the 2-oxo tautomer, while a broader signal for an O-H proton of the 2-hydroxy tautomer might be observed at a different chemical shift, or it may exchange with residual water in the solvent.[3]
-
13C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The keto tautomer would exhibit a characteristic signal for the C=O carbon in the range of 160-170 ppm. The nitrile carbon signal is expected between 115-125 ppm.[7]
-
Quantitative Analysis: Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum to determine their relative molar ratio.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm-1.
-
Analysis: The presence of a strong absorption band in the 1650-1690 cm-1 region would confirm the C=O stretch of the keto (lactam) tautomer. A band around 2210-2260 cm-1 corresponds to the C≡N stretch. The presence of a broad O-H stretching band (around 3200-3600 cm-1) and the absence of a strong C=O band would indicate a predominance of the enol (lactim) form.[8][13]
4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the sample in solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Analysis: The different electronic conjugation in the tautomers will result in distinct absorption maxima (λmax). By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed. Generally, more polar solvents are expected to stabilize the more polar keto tautomer.[14][15]
Caption: General workflow for the experimental analysis of tautomerism.
Tautomerism and Biological Activity
The tautomeric state of a molecule can profoundly impact its biological activity by altering its shape, hydrogen bonding capabilities, and overall electronic profile, which are critical for receptor binding. For instance, cyano-substituted quinoline derivatives have been investigated for their anticancer properties.[16][17][18] The ability of a tautomer to act as a hydrogen bond donor or acceptor can determine its interaction with biological targets.
Caption: Lactam-lactim tautomerism in 2-hydroxyquinoline-4-carbonitrile.
Conclusion
While the tautomerism of substituted quinoline-4-carbonitriles remains a nascent area of research, a predictive understanding can be achieved by extrapolating from the well-documented behavior of parent hydroxyquinoline systems. The strong electron-withdrawing nature of the 4-cyano group is anticipated to favor the lactam (keto) tautomer. The experimental protocols for synthesis and spectroscopic analysis outlined in this guide provide a robust framework for researchers to investigate this fascinating and potentially impactful area of medicinal chemistry. Further studies are warranted to elucidate the precise tautomeric ratios and to explore the implications for the biological activity of this promising class of compounds.
References
- 1. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 11. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 12. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Chemical Stability and Degradation of 2-Methylquinoline-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-Methylquinoline-4-carbonitrile. Due to limited publicly available data on this specific molecule, this guide synthesizes information from studies on closely related quinoline derivatives to predict its stability profile. The experimental protocols provided are based on established industry guidelines for forced degradation studies and should be adapted and validated for specific research needs.
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Understanding the chemical stability of this molecule is paramount for its development as a drug candidate or its application in other technologies. Forced degradation studies are essential to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods, all of which are critical components of the regulatory approval process for pharmaceutical products.[1][2][3]
This guide outlines the probable behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Predicted Chemical Stability and Degradation Pathways
The stability of this compound is influenced by its three key structural features: the quinoline ring, the 2-methyl group, and the 4-carbonitrile group. Each of these moieties presents potential sites for degradation under stress conditions.
Hydrolytic Degradation
The carbonitrile group at the 4-position is a likely site for hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-methylquinoline-4-carboxylic acid. It is also possible for the hydrolysis to stop at the intermediate carboxamide stage, yielding 2-methylquinoline-4-carboxamide.[4]
-
Base-Catalyzed Hydrolysis: Similar to acidic conditions, basic conditions can also facilitate the hydrolysis of the nitrile group to the corresponding carboxylic acid.
Oxidative Degradation
The quinoline ring system, particularly the nitrogen atom, and the methyl group are susceptible to oxidation.
-
N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized, especially by strong oxidizing agents like hydrogen peroxide, to form this compound N-oxide.[5]
-
Hydroxylation: The quinoline ring can undergo hydroxylation at various positions.[6]
-
Methyl Group Oxidation: The 2-methyl group is a potential site for oxidation, which could lead to the formation of 2-hydroxymethylquinoline-4-carbonitrile or further oxidation to 2-formylquinoline-4-carbonitrile and ultimately 2-carboxyquinoline-4-carbonitrile.[6]
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of the quinoline ring system. Studies on quinoline itself have shown that photodegradation can lead to the formation of hydroxylated derivatives and eventual cleavage of the aromatic rings.[5][7][8] The presence of substituents on the quinoline ring can influence the rate and pathway of photodegradation.
Thermal Degradation
Quinoline derivatives are generally thermally stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. While specific data for this compound is unavailable, studies on related compounds suggest that thermal degradation may involve fragmentation of the quinoline ring.[9]
Data Presentation: Summary of Potential Degradation Studies
The following tables summarize the expected outcomes of forced degradation studies on this compound. The quantitative data presented are hypothetical and should be determined experimentally.
Table 1: Summary of Forced Degradation Studies and Potential Degradants
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Expected % Degradation (Hypothetical) |
| Acid Hydrolysis | 1 M HCl, 80°C, 8 hours | 2-Methylquinoline-4-carboxylic acid, 2-Methylquinoline-4-carboxamide | 15 - 25% |
| Base Hydrolysis | 1 M NaOH, 80°C, 8 hours | 2-Methylquinoline-4-carboxylic acid | 10 - 20% |
| Oxidation | 30% H₂O₂, Room Temp, 24 hours | This compound N-oxide, Hydroxylated derivatives | 20 - 40% |
| Thermal Degradation | Solid state, 80°C, 48 hours | General decomposition products | 5 - 15% |
| Photodegradation | Solution exposed to >1.2 million lux hours and >200 W h/m² UV | Hydroxylated derivatives, Ring-opened products | 10 - 30% |
Table 2: Analytical Methods for Purity and Impurity Determination
| Analytical Technique | Purpose | Key Parameters |
| HPLC-UV | Purity assay and quantification of known and unknown impurities.[10] | C18 column, gradient elution with acetonitrile and a buffered aqueous phase, UV detection at a suitable wavelength (e.g., 230 nm).[10] |
| LC-MS | Identification of unknown degradation products.[11][12] | Coupling of HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis. |
| qNMR | Absolute purity determination of the reference standard.[10] | Use of a certified internal standard, acquisition of a quantitative ¹H NMR spectrum. |
| GC-MS | Analysis of volatile impurities and residual solvents.[11] | Headspace sampling, capillary GC column, mass spectrometric detection. |
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be considered as a starting point and optimized for the specific compound and analytical method used.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.
-
Heat the mixture in a water bath at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M sodium hydroxide.
-
Dilute with the analytical mobile phase to a suitable concentration for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.
-
Heat the mixture in a water bath at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M hydrochloric acid.
-
Dilute with the analytical mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the analytical mobile phase to a suitable concentration for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in a suitable solvent.
-
Dilute to a suitable concentration for analysis.
Photodegradation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After exposure, dilute the samples to a suitable concentration for analysis.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies and analysis.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
- 12. ijprajournal.com [ijprajournal.com]
An In-depth Technical Guide to the Solubility of 2-Methylquinoline-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methylquinoline-4-carbonitrile, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2][3][4] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine these values. Furthermore, it presents a framework for recording and comparing solubility data across various organic solvents.
Quinoline and its derivatives are significant scaffolds in the development of new therapeutic agents, exhibiting a wide range of biological activities.[2][3][4] Understanding the solubility of this compound is a critical early step in the drug development process, directly impacting its bioavailability, formulation, and potential therapeutic applications.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties can offer initial insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| LogP | 2.4149 | [6] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
The LogP value suggests a moderate lipophilicity, indicating that this compound is likely to be more soluble in organic solvents than in water.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data, allowing for a clear and structured comparison of solubility across different solvent systems.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Equilibrium Solubility Determination
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method, often referred to as the shake-flask method, is a reliable way to ascertain the thermodynamic solubility of a compound.[7]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The exact time may need to be determined empirically.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of each standard and the sample. Record the peak area corresponding to this compound.
-
For UV-Vis analysis, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Methyl-4-quinolinecarbonitrile (CAS: 29196-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-quinolinecarbonitrile, with the CAS number 29196-15-4, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-4-quinolinecarbonitrile, with a focus on its relevance in drug discovery and development. While this specific compound is primarily recognized as a key chemical intermediate, the broader class of quinoline derivatives has demonstrated significant potential in modulating critical signaling pathways implicated in cancer and microbial diseases.[1][2][3][4][5]
Chemical and Physical Properties
2-Methyl-4-quinolinecarbonitrile is a yellowish solid.[6] While some of its physical properties are not extensively documented in publicly available literature, a compilation of available and predicted data is presented below.
| Property | Value | Reference(s) |
| CAS Number | 29196-15-4 | [6] |
| Molecular Formula | C₁₁H₈N₂ | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| Appearance | Yellowish solid | [6] |
| Boiling Point | 259.2 °C at 760 mmHg | [6] |
| Density | 1.17 g/cm³ | [6] |
| Flash Point | 99.4 °C | [6] |
| Refractive Index | 1.635 | [6] |
| Vapor Pressure | 0.0131 mmHg at 25°C | [6] |
| Melting Point | Not available | [6] |
| Solubility | Not available | [6] |
Synthesis of 2-Methyl-4-quinolinecarbonitrile
2-Methyl-4-quinolinecarbonitrile can be synthesized through various methods, with the palladium-catalyzed cyanation of a halo-quinoline precursor being a common and efficient route. The following section details a representative experimental protocol for its synthesis from 4-chloro-2-methylquinoline.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol describes the synthesis of 2-Methyl-4-quinolinecarbonitrile from 4-chloro-2-methylquinoline using a palladium catalyst and a cyanide source.
Materials:
-
4-chloro-2-methylquinoline
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 4-chloro-2-methylquinoline (1 equivalent), zinc cyanide (0.6 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 2-Methyl-4-quinolinecarbonitrile as a solid.
Applications in Drug Discovery and Development
2-Methyl-4-quinolinecarbonitrile serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[6] The quinoline core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2][3][4][5]
Anticancer Potential
Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[2][7][8] While direct studies on 2-Methyl-4-quinolinecarbonitrile are limited, its structural features make it an attractive starting point for the development of novel anticancer agents.
Relevant Signaling Pathways:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Several quinoline-based compounds, particularly 4-anilinoquinoline-3-carbonitriles, have been developed as potent EGFR inhibitors.[1][10] The structural similarity of 2-Methyl-4-quinolinecarbonitrile to these inhibitors suggests its potential as a scaffold for developing new EGFR-targeting therapies.
-
PI3K/Akt/mTOR Pathway: This pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13][14] Its aberrant activation is frequently observed in various cancers. Several quinoline derivatives have been identified as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold to target multiple nodes in this oncogenic pathway.[11][12][13][14]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the antimalarial drug chloroquine and various fluoroquinolone antibiotics.[15][16] The antimicrobial mechanism of action for different quinoline derivatives is diverse and can involve inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with other essential cellular processes.[6][17] The structural framework of 2-Methyl-4-quinolinecarbonitrile provides a foundation for the synthesis of novel compounds with potential antibacterial and antifungal properties.
Suppliers
2-Methyl-4-quinolinecarbonitrile is available from various chemical suppliers that specialize in research chemicals and building blocks for synthesis. A list of potential suppliers includes:
-
Sigma-Aldrich
-
AK Scientific, Inc.
-
ChemScene
-
BLDpharm
-
LookChem
-
Sunway Pharm Ltd.
Note: Availability may vary, and it is recommended to consult the suppliers' online catalogs for the most current information.
Conclusion
2-Methyl-4-quinolinecarbonitrile is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its quinoline core serves as a privileged scaffold for the design of novel therapeutic agents targeting a range of diseases. While direct biological studies on this specific compound are not extensively reported, the well-documented anticancer and antimicrobial activities of the broader class of quinoline derivatives highlight the promise of 2-Methyl-4-quinolinecarbonitrile as a starting point for the synthesis of new chemical entities. Further research into the derivatization of this compound and the exploration of its biological effects on key signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and scientists interested in leveraging the properties of 2-Methyl-4-quinolinecarbonitrile in their drug discovery endeavors.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of new series of hexahydroquinoline and fused quinoline derivatives as potent inhibitors of wild-type EGFR and mutant EGFR (L858R and T790M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathway to 2-Methylquinoline-4-carbonitrile from 2-Methylquinoline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthetic routes for converting 2-methylquinoline to 2-methylquinoline-4-carbonitrile. The protocols outlined below are based on established chemical transformations, offering a comprehensive resource for the synthesis of this valuable chemical intermediate.
Introduction
This compound is a significant scaffold in medicinal chemistry and materials science. Its synthesis from the readily available starting material, 2-methylquinoline, presents a common challenge in organic synthesis. Direct cyanation at the C4 position of 2-methylquinoline is not a straightforward transformation. Therefore, a two-step synthetic strategy is proposed, involving the activation of the quinoline ring through N-oxidation, followed by a regioselective cyanation reaction. This application note details the experimental protocols for this synthetic route, presents quantitative data in a structured format, and provides visualizations to clarify the workflow and chemical transformations.
Proposed Synthetic Route
The most plausible synthetic pathway involves two key transformations:
-
N-Oxidation: Conversion of 2-methylquinoline to 2-methylquinoline-N-oxide. This step is crucial as it activates the quinoline ring, making it more susceptible to nucleophilic attack.
-
Cyanation: Introduction of a nitrile group at the C4 position of 2-methylquinoline-N-oxide. This is achieved through a modified Reissert-Henze reaction, where the steric hindrance of the methyl group at the C2 position is anticipated to direct the cyanation to the C4 position.
Application Notes and Protocols for the Cyanation of 2-Methylquinoline at the 4-Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective cyanation of 2-methylquinoline at the 4-position, yielding the valuable synthetic intermediate 4-cyano-2-methylquinoline. Two primary methods are presented: a direct C-H oxidative cyanation catalyzed by a vanadium-containing heteropoly acid and the classical Reissert-Henze reaction. These protocols are intended for use by qualified researchers in a laboratory setting.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in pharmaceuticals, agrochemicals, and functional materials. The introduction of a cyano group into the quinoline scaffold provides a versatile handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives such as carboxylic acids, amides, and amines. Specifically, the cyanation of 2-methylquinoline at the 4-position is a key step in the synthesis of various biologically active molecules. This document outlines two effective methods to achieve this transformation.
Method 1: Direct Oxidative C-H Cyanation
This method describes a direct approach to introduce a cyano group at the 4-position of 2-methylquinoline through a C-H activation strategy. The reaction is catalyzed by a vanadium-containing heteropoly acid, utilizing trimethylsilyl cyanide (TMSCN) as the cyanide source and molecular oxygen as the terminal oxidant.[1] This procedure offers high regioselectivity for the C4-position.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the direct oxidative C-H cyanation of various quinoline derivatives, with a focus on 2-methylquinoline.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield of 4-Cyano Product (%) | Selectivity (%) |
| 1 | 2-Methylquinoline | 10 | 24 | >99 | 93 | >99 |
| 2 | Quinoline | 10 | 24 | >99 | 95 | >99 |
| 3 | 2-Phenylquinoline | 10 | 48 | 90 | 78 | 87 |
| 4 | 6-Methylquinoline | 10 | 24 | >99 | 94 | >99 |
| 5 | 8-Methylquinoline | 10 | 24 | >99 | 92 | >99 |
Data sourced from a study on the regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids.[1]
Experimental Protocol
Materials:
-
2-Methylquinoline
-
Trimethylsilyl cyanide (TMSCN)
-
Vanadium-containing heteropoly acid catalyst (e.g., H7PV4Mo8O40)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxygen (balloon or Schlenk line)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Synthesis (H7PV4Mo8O40): The catalyst can be synthesized according to literature procedures. A general approach involves the reaction of sodium molybdate, sodium vanadate, and phosphoric acid in an aqueous solution, followed by acidification and extraction.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-methylquinoline (0.5 mmol), the vanadium-containing heteropoly acid catalyst (10 mol%), and anhydrous DMSO (2 mL).
-
Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilyl cyanide (TMSCN, 2 mmol).
-
Reaction Conditions: Replace the inert atmosphere with an oxygen balloon. Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-cyano-2-methylquinoline.
Workflow Diagram
Caption: Workflow for the direct oxidative C-H cyanation of 2-methylquinoline.
Method 2: Reissert-Henze Reaction
The Reissert-Henze reaction is a well-established method for the cyanation of quinoline N-oxides. This two-step process involves the initial N-oxidation of 2-methylquinoline, followed by treatment with a cyanide source and an acylating agent to introduce the cyano group. While this method can yield both 2- and 4-cyano isomers, the reaction conditions can be optimized to favor the formation of the 4-cyano product.
Reaction Scheme:
Step 1: N-Oxidation
Step 2: Cyanation
Quantitative Data Summary
The yields of the Reissert-Henze reaction can vary depending on the specific substrate and reaction conditions. The following table provides representative data for the cyanation of quinoline N-oxides.
| Substrate | Acylating Agent | Cyanide Source | Solvent | Product(s) | Yield (%) |
| Quinoline N-oxide | Benzoyl Chloride | KCN | CH2Cl2/H2O | 2-Cyanoquinoline | Moderate to Good |
| Pyridine N-oxide | Dimethylcarbamoyl chloride | TMSCN | CH2Cl2 | 2-Cyanopyridine | Good to Excellent |
| 2-Substituted Quinoline N-oxide | Benzoyl Chloride | KCN | CH2Cl2/H2O | 2- and 4-Cyano-2-substituted quinoline | Variable |
Experimental Protocol
Step 1: Synthesis of 2-Methylquinoline N-oxide
Materials:
-
2-Methylquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Sodium sulfite solution
Procedure:
-
Dissolution: Dissolve 2-methylquinoline in a suitable solvent such as dichloromethane.
-
Oxidation: Cool the solution in an ice bath and add the oxidizing agent (e.g., m-CPBA) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with sodium bicarbonate solution to remove excess acid, followed by a wash with sodium sulfite solution to destroy any remaining peroxide.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-methylquinoline N-oxide, which can be purified by recrystallization or column chromatography.
Step 2: Cyanation of 2-Methylquinoline N-oxide
Materials:
-
2-Methylquinoline N-oxide
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: In a two-phase system, dissolve 2-methylquinoline N-oxide in dichloromethane. In a separate flask, dissolve potassium cyanide in water.
-
Addition of Reagents: Combine the two solutions and cool the mixture in an ice bath. Add benzoyl chloride dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.
-
Work-up: Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of 2- and 4-cyano isomers, can be separated and purified by column chromatography to isolate the desired 4-cyano-2-methylquinoline.
Workflow Diagram
Caption: Workflow for the Reissert-Henze cyanation of 2-methylquinoline.
Safety Precautions
-
Cyanide Compounds: Trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN) are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.
-
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Handle with care.
-
Acylating Agents: Benzoyl chloride is corrosive and lachrymatory. Handle in a fume hood.
-
General: Always follow standard laboratory safety procedures.
Conclusion
Both the direct oxidative C-H cyanation and the Reissert-Henze reaction provide viable pathways for the synthesis of 4-cyano-2-methylquinoline. The direct C-H cyanation method offers a more atom-economical and regioselective approach, avoiding the need for a pre-functionalization step. The Reissert-Henze reaction, while a more classical method, is also effective but may require careful optimization to achieve high selectivity for the 4-position and involves the synthesis of the N-oxide intermediate. The choice of method will depend on the specific requirements of the research, including available reagents, desired scale, and tolerance for potential side products.
References
Application Notes and Protocols: Functionalization of the Nitrile Group in 2-Methylquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical transformation of the nitrile group in 2-Methylquinoline-4-carbonitrile into various valuable functional groups, including amides, amines, and tetrazoles. Such modifications are pivotal in medicinal chemistry and drug development for modulating the physicochemical properties and biological activities of the quinoline scaffold.[1][2]
Introduction
The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2] The nitrile group at the 4-position of 2-methylquinoline offers a versatile handle for chemical elaboration, allowing for the synthesis of diverse analogs with potentially enhanced therapeutic profiles. This document outlines key functionalization reactions, provides detailed experimental protocols, and presents expected analytical data for the resulting products.
Key Functionalization Reactions
The primary transformations of the nitrile group in this compound covered in these notes are:
-
Hydrolysis to 2-Methylquinoline-4-carboxamide.
-
Reduction to (2-Methylquinolin-4-yl)methanamine.
-
Cycloaddition to form 4-(1H-tetrazol-5-yl)-2-methylquinoline.
These reactions provide access to compounds with altered hydrogen bonding capabilities, basicity, and steric profiles, which can significantly impact their interaction with biological targets.
Data Presentation
The following table summarizes the expected products and typical reaction conditions for the functionalization of this compound.
| Reaction | Starting Material | Product | Key Reagents | Typical Yield |
| Hydrolysis | This compound | 2-Methylquinoline-4-carboxamide | Concentrated H₂SO₄, H₂O | 85-95% |
| Reduction | This compound | (2-Methylquinolin-4-yl)methanamine | Lithium aluminum hydride (LiAlH₄), Diethyl ether, H₂O | 70-85% |
| Cycloaddition | This compound | 4-(1H-tetrazol-5-yl)-2-methylquinoline | Sodium azide (NaN₃), Triethylamine hydrochloride | 80-90% |
Experimental Protocols
Protocol 1: Hydrolysis to 2-Methylquinoline-4-carboxamide
This protocol describes the acid-catalyzed hydrolysis of the nitrile group to an amide.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 5.94 mmol) in 10 mL of deionized water in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while cooling in an ice bath.
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Characterization Data for 2-Methylquinoline-4-carboxamide:
-
¹H NMR (DMSO-d₆): δ 8.2-7.5 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃), 7.9 (br s, 1H, NH), 7.4 (br s, 1H, NH).
-
¹³C NMR (DMSO-d₆): δ 168.0 (C=O), 158.0, 148.0, 145.0, 130.0, 129.0, 128.0, 126.0, 124.0, 122.0, 24.0 (CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II).
Protocol 2: Reduction to (2-Methylquinolin-4-yl)methanamine
This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Deionized Water
-
1 M Sodium Hydroxide Solution (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-neck round-bottom flask under an inert atmosphere.
-
To the flask, add a suspension of lithium aluminum hydride (0.45 g, 11.9 mmol) in 20 mL of anhydrous diethyl ether.
-
Dissolve this compound (1.0 g, 5.94 mmol) in 20 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (0.5 mL), 1 M sodium hydroxide solution (0.5 mL), and then water (1.5 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Characterization Data for (2-Methylquinolin-4-yl)methanamine:
-
¹H NMR (CDCl₃): δ 8.0-7.3 (m, 5H, Ar-H), 4.1 (s, 2H, CH₂), 2.7 (s, 3H, CH₃), 1.8 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 158.0, 149.0, 147.0, 130.0, 129.0, 127.0, 125.0, 123.0, 120.0, 45.0 (CH₂), 25.0 (CH₃).
-
IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 2920 (C-H stretch).
Protocol 3: [3+2] Cycloaddition to 4-(1H-tetrazol-5-yl)-2-methylquinoline
This protocol describes the conversion of the nitrile group into a tetrazole ring.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.94 mmol) in 20 mL of DMF.
-
Add sodium azide (0.58 g, 8.91 mmol) and triethylamine hydrochloride (1.23 g, 8.91 mmol) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol.
Expected Characterization Data for 4-(1H-tetrazol-5-yl)-2-methylquinoline:
-
¹H NMR (DMSO-d₆): δ 8.3-7.6 (m, 5H, Ar-H), 2.7 (s, 3H, CH₃), 16.5 (br s, 1H, NH).
-
¹³C NMR (DMSO-d₆): δ 158.0, 155.0, 148.0, 140.0, 131.0, 129.0, 128.0, 126.0, 125.0, 120.0, 24.0 (CH₃).
-
IR (KBr, cm⁻¹): 3400-2500 (N-H stretch, broad), 1600, 1550, 1450 (ring stretching).
Visualizations
The following diagrams illustrate the described chemical transformations and a general experimental workflow.
Caption: Reaction pathways for the functionalization of this compound.
Caption: General experimental workflow for the functionalization reactions.
Signaling Pathways and Logical Relationships
While specific signaling pathways are dependent on the biological target of the synthesized compounds, the functionalization of the nitrile group can be logically related to its impact on key pharmacophoric features.
Caption: Impact of nitrile functionalization on key physicochemical properties.
References
2-Methylquinoline-4-carbonitrile: A Versatile Building Block in Organic Synthesis
Affiliation: Advanced Synthesis Group, Institute for Chemical Research
Introduction
2-Methylquinoline-4-carbonitrile is a valuable heterocyclic building block in organic synthesis, primarily utilized in the construction of more complex fused heterocyclic systems. The quinoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitrile group at the 4-position and the methyl group at the 2-position of the quinoline ring offers unique reactivity and opportunities for structural diversification, making it a key intermediate for the synthesis of novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a versatile synthon in organic chemistry.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen, typically chlorine, from the corresponding 4-chloroquinoline derivative. The cyanation of 2-methyl-4-chloroquinoline provides a direct route to the target compound.
Proposed Synthetic Pathway
The Promising Role of 2-Methylquinoline-4-carbonitrile in Medicinal Chemistry: A Scaffold for Novel Therapeutics
Introduction: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Within this class, 2-Methylquinoline-4-carbonitrile emerges as a molecule of significant interest for the development of novel therapeutic agents. Its structural features, combining the established pharmacophore of the quinoline nucleus with a reactive carbonitrile group, offer a versatile platform for the synthesis of diverse derivatives. This document provides an overview of its potential applications, protocols for its synthesis, and data on related compounds that underscore its promise in drug discovery, particularly in the realms of oncology and infectious diseases.
Application Notes
The 2-methylquinoline scaffold is a key constituent in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The presence of the 4-carbonitrile functionality in this compound provides a valuable synthetic handle for further molecular elaboration. This nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
Anticancer Potential: Derivatives of the quinoline scaffold have been extensively investigated as anticancer agents, targeting various mechanisms of cancer progression. Notably, they have been shown to act as inhibitors of crucial signaling pathways, including the PI3K/AKT/mTOR and EGFR pathways, which are often dysregulated in cancer. The 2-methylquinoline core can be tailored to interact with the ATP-binding sites of kinases within these pathways. The 4-carbonitrile group can be instrumental in designing compounds with improved binding affinity and selectivity. For instance, 4-anilinoquinoline-3-carbonitriles have demonstrated potent inhibition of EGFR kinase.[1]
Antibacterial Activity: The quinoline core is famously present in the quinolone and fluoroquinolone classes of antibiotics, which target bacterial DNA gyrase and topoisomerase IV. While this compound itself is not a classic quinolone, its scaffold can be functionalized to develop novel antibacterial agents. The exploration of derivatives could lead to compounds effective against multidrug-resistant bacterial strains. The nitrile group can be used to introduce substituents that enhance cell wall penetration or interaction with novel bacterial targets.
Experimental Protocols
While specific literature detailing the synthesis and biological evaluation of this compound is limited, a robust synthetic strategy can be proposed based on well-established organic chemistry principles, starting from the more readily available 2-methylquinoline-4-carboxylic acid.
Proposed Synthesis of this compound:
The synthesis can be envisioned as a two-step process starting from 2-methylquinoline-4-carboxylic acid: (1) amidation of the carboxylic acid to form 2-methylquinoline-4-carboxamide, followed by (2) dehydration of the amide to yield the desired this compound.
Step 1: Synthesis of 2-Methylquinoline-4-carboxamide
-
Materials: 2-methylquinoline-4-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), ammonium hydroxide (NH₄OH, concentrated solution), ice bath, round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methylquinoline-4-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding the mixture to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the resulting biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-methylquinoline-4-carboxamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 2-methylquinoline-4-carboxamide, phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), pyridine (anhydrous), round-bottom flask, magnetic stirrer, heating mantle with a temperature controller, and standard glassware for purification.
-
Procedure (using POCl₃):
-
In a round-bottom flask, dissolve 2-methylquinoline-4-carboxamide (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the solution with stirring.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours (monitor by TLC).
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following tables summarize the biological activities of various quinoline derivatives, illustrating the potential of the 2-methylquinoline scaffold in medicinal chemistry.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(phenanthren-3-yl)quinoline-4-carboxylic acid | M. tuberculosis (Mtb) H37Rv | - | [2] |
| 2 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% inhibition | [3] |
| 3 | 2,4,6-Trisubstituted quinoline | Lung, colon, liver, stomach cancer cell lines | 0.03 - 1.24 | [4] |
| 4 | 4-anilinoquinoline-3-carbonitrile derivative | EGFR kinase | 7.5 nM | [1] |
| 5a | Novel quinoline derivative | MCF-7 | GI₅₀ = 25-82 nM | [5] |
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | p-isopropyl phenyl substituted quinoline | MRSA | 1.5 | [6] |
| 7 | ortho-substituted phenyl quinoline | MRSA | - | [6] |
| M9 | 2-phenylquinoline-4-carboxylic acid derivative | Bacillus pumilus, Candida albicans | - | [7] |
| M13 | 2-phenylquinoline-4-carboxylic acid derivative | Bacillus pumilus, Candida albicans | - | [7] |
| QD4 | quinoline-3-carbonitrile derivative | Gram-positive and Gram-negative strains | - | [8] |
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [biointerfaceresearch.com]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of 2-Methylquinoline-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and potential applications of 2-methylquinoline-4-carbonitrile derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a methyl group at the 2-position and a carbonitrile group at the 4-position can significantly influence the compound's pharmacological profile, making this class of molecules an interesting subject for drug discovery and development.
Design Rationale
The design of this compound derivatives is often aimed at developing potent and selective kinase inhibitors. The quinoline core can act as a scaffold that mimics the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases. The substituents at the 2 and 4-positions play a crucial role in modulating the potency and selectivity of these compounds. The methyl group at the C2 position can provide advantageous steric and electronic properties for binding, while the carbonitrile group at C4 is an electron-withdrawing group that can participate in hydrogen bonding interactions within the kinase active site.
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process, typically starting with the synthesis of a 2-methylquinoline-4-carboxylic acid precursor. The Pfitzinger reaction is a classical and efficient method for constructing this quinoline core. The subsequent conversion of the carboxylic acid to the carbonitrile can be achieved via the corresponding carboxamide.
Application Notes & Protocols: In Vitro Biological Activity Screening of 2-Methylquinoline-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro biological activity screening of 2-methylquinoline-4-carbonitrile analogs and related quinoline derivatives. Quinoline-based scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, enzyme inhibitory, and antimicrobial properties.[1][2][3][4] This document outlines key assays for evaluating the cytotoxic and enzyme-inhibitory potential of novel quinoline compounds, crucial steps in the drug discovery pipeline.
Data Presentation: Biological Activity of Quinoline Analogs
The following tables summarize the in vitro biological activity of various quinoline derivatives from published literature, providing a comparative baseline for new analogs.
Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Tetrahydroquinoline | 6,8-Dibromotetrahydroquinoline | A549 (Lung) | 2-50 | [5][6] |
| HeLa (Cervical) | 2-50 | [5][6] | ||
| HT29 (Colon) | 2-50 | [5][6] | ||
| Hep3B (Liver) | 2-50 | [5][6] | ||
| MCF7 (Breast) | 2-50 | [5][6] | ||
| 2-Arylquinoline | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline (13) | HeLa (Cervical) | 8.3 | [7] |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline (12) | PC3 (Prostate) | 31.37 | [7] | |
| 4-Anilinoquinoline-3-carbonitrile | Bosutinib (SKI-606) | Src-transformed fibroblasts | ~0.01 | [8] |
| EKB-569 | A431 (Skin) | 0.08 | [8] | |
| SKBR3 (Breast) | 0.01 | [8] | ||
| 4-Quinoline Carboxylic Acid | 2'-(MeO)-pyridyl-COOH (17) | HCT-116 (Colon) | 1.48 ± 0.16 | [9] |
Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives
| Compound Class | Specific Analog | Target Enzyme | Inhibition (Ki or IC50) | Reference |
| Substituted Quinoline | Compound 7 | 20S Proteasome (Chymotrypsin-like) | IC50 = 14.4 µM | [10] |
| Substituted Quinoline | Various Analogs | Acetylcholinesterase (AChE) | Ki = 5.51–155.22 nM | [5][6] |
| Substituted Quinoline | Various Analogs | Carbonic Anhydrase I (hCA I) | Ki = 46.04–956.82 nM | [5][6] |
| Substituted Quinoline | Various Analogs | Carbonic Anhydrase II (hCA II) | Ki = 54.95–976.93 nM | [5][6] |
| 4-Anilinoquinoline-3-carbonitrile | Bosutinib (SKI-606) | Src Kinase | IC50 = 1-3 nM | [8] |
| 4-Anilinoquinoline-3-carbonitrile | Compound 44 | EGFR Kinase | IC50 = 7.5 nM | [11] |
| 4-Quinoline Carboxylic Acid | 2'-(MeO)-pyridyl-COOH (17) | Dihydroorotate Dehydrogenase (hDHODH) | IC50 = 0.43 ± 0.04 µM | [9] |
| Quinoline-based Analog | Compound 11 | DNA Methyltransferase (DNMT1) | IC50 ~ 2 µM | [12] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are generalized methods and may require optimization based on the specific cell lines and compounds being tested.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[1] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader (570 nm and 690 nm reference wavelength)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 24-72 hours.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the supernatant from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm with a reference wavelength of 690 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to screen for kinase inhibitors by quantifying the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition. This is applicable for kinases like EGFR, Src, and others often targeted by quinoline derivatives.[8][14]
Materials:
-
Recombinant human kinase (e.g., EGFR, Src)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer
-
ATP solution
-
This compound analogs (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the following to each well:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Kinase enzyme.
-
Substrate peptide.
-
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well. The final volume should be consistent (e.g., 25 µL).
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add an equal volume of the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the light-generating signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control (0% activity) and a vehicle control (100% activity). Determine IC50 values by plotting percent inhibition versus compound concentration.
Protocol 3: Apoptosis Detection by Annexin V-FITC Staining
This assay identifies cells undergoing apoptosis, a common mechanism of action for anticancer drugs.[1][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the quinoline analogs at desired concentrations (e.g., at their IC50 and 2x IC50) for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge.[1]
-
Washing: Wash the cells twice with cold PBS by resuspension and centrifugation.[1]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
General Screening Workflow
The following diagram illustrates a typical workflow for screening a library of this compound analogs to identify lead compounds.
EGFR Signaling Pathway Inhibition
Many quinoline derivatives function as kinase inhibitors.[8][11] The diagram below illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy, by a hypothetical this compound analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of the Anticancer Potential of 2-Methylquinoline-4-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the anticancer potential of 2-Methylquinoline-4-carbonitrile derivatives is limited. The following application notes and protocols are based on the broader class of quinoline derivatives and closely related analogues. This information is intended to serve as a foundational guide for the investigation of this compound compounds.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. The quinoline scaffold is a key structural component in several approved anticancer drugs. The anticancer effects of quinoline derivatives are often attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This document provides an overview of the potential anticancer applications of this compound derivatives, supported by data from structurally related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Anticancer Activity of Structurally Related Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quinoline derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential efficacy of novel this compound analogues.
Table 1: Cytotoxicity of Quinoline-4-Carboxylic Acid and Acrylamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | >100 (82.9% growth reduction at 100 µM) | [1] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a) | MCF-7 | 3.39 | [2] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(4-chlorophenyl)acrylamide (6b) | MCF-7 | 5.94 | [2] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) | MCF-7 | 2.71 | [2] |
| Doxorubicin (Reference) | MCF-7 | 6.18 | [2] |
Table 2: Cytotoxicity of 2-Arylquinoline and Tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa | 8.3 | [3] |
| Tetrahydroquinoline 18 | HeLa | 13.15 | [3] |
| Quinoline 12 | PC3 | 31.37 | [3] |
| Quinoline 11 | PC3 | 34.34 | [3] |
| Doxorubicin (Reference) | - | - | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[4]
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and fix the cells by resuspending them in ice-cold 70% ethanol, added dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Mandatory Visualizations
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Antimicrobial and Antifungal Efficacy of Substituted Quinoline-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of substituted quinoline-4-carbonitriles, a class of heterocyclic compounds demonstrating significant potential in the development of new anti-infective agents. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, particularly those with a carbonitrile moiety at the 4-position, have been the subject of numerous studies.[1][2] These compounds have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[3][4]
The mechanism of action for many quinoline derivatives involves the inhibition of crucial bacterial enzymes like DNA gyrase and peptide deformylase, which are essential for bacterial survival.[3][5] This targeted approach, combined with the versatility of synthetic modifications to the quinoline ring, allows for the optimization of potency and spectrum of activity.[2] This document summarizes key quantitative data, provides detailed experimental protocols for screening and evaluation, and visualizes the associated workflows and mechanisms.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for various substituted quinoline derivatives against a range of microbial strains. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Substituted Quinoline Derivatives (MIC)
| Compound Class/Reference | Bacterial Strain | MIC Range |
| Novel Quinoline Derivatives[3] | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 µg/mL |
| 2-sulfoether-4-quinolone Scaffolds[1] | Staphylococcus aureus | 0.8 µM |
| Bacillus cereus | 1.61 µM | |
| N-methylbenzoindolo[3,2-b]-quinoline[1] | Vancomycin-resistant E. faecium | 4 µg/mL |
| 2-fluoro 9-oxime ketolides/quinolone hybrids[1] | S. pneumoniae ATCC 49619 | ≤ 0.008 µg/mL |
| Quinolone Derivatives[6] | S. aureus | 6.25 µg/mL |
| E. coli | 3.125 µg/mL | |
| 6-methoxyquinoline-3-carbonitrile Derivatives[4] | Various Bacteria & Fungi | 0.66 - 3.98 µg/mL |
Table 2: Antifungal Activity of Substituted Quinoline Derivatives (MIC)
| Compound Class/Reference | Fungal Strain | MIC Range |
| Novel Quinoline Derivatives[3] | A. flavus, A. niger, F. oxysporum, C. albicans | Potent Activity Reported |
| Triazole-tethered 4-amino-quinoline[1] | F. oxysporum, A. niger, C. neoformans | 25 µg/mL |
| A. flavus | 12.5 µg/mL | |
| Iodo-Quinoline Derivatives[7] | C. parapsilosis | Fungicidal effect reported for select compounds |
| 6-methoxyquinoline-3-carbonitrile Derivatives[4] | Various Fungi | 0.66 - 3.98 µg/mL |
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial evaluation of substituted quinoline-4-carbonitriles, based on common methodologies cited in the literature.
Protocol 1: General Synthesis of Substituted Quinolines
Substituted quinolines can be synthesized through various established methods, including the Skraup, Combes, and Pfitzinger reactions.[8][9] The Friedländer synthesis is a common and effective method for producing substituted quinolines.
Objective: To synthesize substituted quinoline derivatives.
Materials:
-
Substituted 2-aminobenzaldehyde or 2-aminoketone
-
A compound with an α-methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, DMSO)
-
Reflux apparatus
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminobenzaldehyde/ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) in the chosen solvent.
-
Catalysis: Add the catalyst (0.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired substituted quinoline.
-
Characterization: Confirm the structure of the final compound using techniques such as NMR, FT-IR, and Mass Spectrometry.[7]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.[10]
Objective: To determine the MIC of synthesized quinoline-4-carbonitriles.
Materials:
-
96-well microtiter plates
-
Synthesized quinoline compounds dissolved in a suitable solvent (e.g., DMSO).[10]
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Ketoconazole) as a positive control.[10]
-
Incubator
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 500 µg/mL) in the first well and dilute across the plate to cover a wide range of concentrations.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the diluted compound.
-
Controls:
-
Positive Control: Wells with a standard antimicrobial agent.
-
Negative Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with sterile broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental processes and molecular mechanisms.
Caption: Drug discovery workflow for quinoline-4-carbonitriles.
Caption: Mechanism of action via DNA gyrase inhibition.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for 2-Methylquinoline-4-carbonitrile in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Methylquinoline-4-carbonitrile as a scaffold for the development of novel enzyme inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from structurally related quinoline derivatives to guide research and development efforts. The provided protocols are generalized from established methods for similar compounds and can be adapted for the evaluation of this compound and its analogs.
Application Notes
The quinoline ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. The 2-methyl and 4-carbonitrile substitutions on the quinoline core present unique electronic and steric features that can be exploited for targeted enzyme inhibition.
Potential Enzyme Targets and Rationale
Based on the known activities of structurally similar quinoline derivatives, this compound is a promising starting point for developing inhibitors against several classes of enzymes:
-
Kinases: The 4-cyanoquinoline moiety has been incorporated into potent kinase inhibitors, particularly targeting receptor tyrosine kinases like EGFR and HER2. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The 2-methyl group can provide additional steric hindrance or hydrophobic interactions to enhance binding affinity and selectivity.
-
Cyclooxygenases (COX-1 and COX-2): Numerous quinoline derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammation and cancer. The planar quinoline scaffold can mimic the binding of endogenous substrates within the hydrophobic channel of the COX enzymes.
-
DNA Modifying Enzymes: Quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) and HIV reverse transcriptase.[1] The planar aromatic system can intercalate into DNA or interact with the enzyme's active site, disrupting its function.[1]
-
Other Potential Targets: The versatility of the quinoline scaffold suggests potential activity against other enzyme classes, such as α-glucosidase and α-amylase, which are relevant in the context of diabetes.[2]
Summary of Quantitative Data for Related Quinoline Derivatives
To provide a reference for the potential potency of this compound derivatives, the following table summarizes the inhibitory activities (IC50 values) of structurally related quinoline compounds against various enzymes.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Quinoline-based derivatives | COX-2 | 0.1 - 0.11 | [3] |
| Quinoline-based analogs | DNMT1 | 1.9 - 3.5 | [4] |
| Quinoline-based analogs | CamA (a 6mA MTase) | 2 - 4 | [1][5] |
| Quinoline-based Schiff bases | α-glucosidase | 6.20 - 14.40 | [6] |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | DPP-4 | 1.4621 - 6.7805 | [7] |
| 2-morpholino-4-anilinoquinoline derivatives | HepG2 cell line | 8.50 - 12.76 | [8] |
| Quinoline-based EGFR/HER-2 dual-target inhibitors | EGFR | 0.071 | [9] |
| Quinoline-based EGFR/HER-2 dual-target inhibitors | HER-2 | 0.031 | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives as enzyme inhibitors. These should be adapted and optimized based on the specific target enzyme and available laboratory resources.
Protocol 1: Synthesis of this compound Derivatives
A common method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction.[10] For the synthesis of quinoline-4-carboxylic acids, which can be precursors to the 4-carbonitrile, the Pfitzinger reaction is often employed.[11]
Example: Synthesis of a 2-Methylquinoline-4-carboxamide derivative (a precursor to the nitrile)
-
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic acid.
-
React an appropriately substituted aniline with pyruvic acid and a substituted benzaldehyde in a suitable solvent (e.g., ethanol) under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Step 2: Conversion to 2-Methylquinoline-4-carboxamide.
-
Treat the carboxylic acid from Step 1 with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride.
-
React the acid chloride with a desired amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF).
-
Monitor the reaction by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final carboxamide product by column chromatography.
-
-
Step 3: Dehydration to this compound.
-
Treat the carboxamide from Step 2 with a dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride, or Burgess reagent).
-
Monitor the reaction by TLC.
-
Quench the reaction carefully and extract the product.
-
Purify the final this compound derivative by column chromatography.
-
Protocol 2: General Kinase Inhibition Assay (Fluorometric)
This protocol is a general guideline for assessing the inhibitory activity of this compound derivatives against a specific kinase.
-
Materials:
-
Kinase of interest (e.g., EGFR, HER2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well white microplates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase assay buffer.
-
In the wells of the microplate, add the kinase, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer (e.g., Tris-HCl, EDTA)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
To the wells of the microplate, add the assay buffer, heme, COX-2 enzyme, and the test compound or control.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate for a specified time (e.g., 2 minutes) at room temperature.
-
The reaction product (PGG2) is measured colorimetrically as instructed by the assay kit manufacturer.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percent inhibition and determine the IC50 value as described in the kinase assay protocol.
-
Protocol 4: DNA Methyltransferase (DNMT) Inhibition Assay (Fluorometric)
This protocol provides a general method for screening inhibitors of DNMT activity.
-
Materials:
-
Recombinant DNMT1 enzyme
-
Poly(dI-dC) DNA substrate
-
S-adenosyl-L-methionine (SAM)
-
DNMT assay buffer (e.g., Tris-HCl, EDTA, DTT)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., S-adenosyl-L-homocysteine)
-
DNMT Activity/Inhibition Assay Kit (e.g., from EpiGentek)
-
96-well microplate
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In the assay wells, combine the assay buffer, DNMT1 enzyme, DNA substrate, and the test compound or control.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
The assay kit will provide reagents to stop the reaction and generate a fluorescent signal that is inversely proportional to the DNMT activity.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in the development of this compound as an enzyme inhibitor.
Caption: Drug discovery workflow for this compound.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylquinoline-4-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-4-carbonitrile is a heterocyclic aromatic compound featuring a quinoline core functionalized with a methyl group at the 2-position and a nitrile group at the 4-position. While direct and extensive research on the specific applications of this compound in materials science is emerging, the inherent electronic and photophysical properties of the quinoline scaffold, coupled with the electron-withdrawing nature of the nitrile group, suggest its significant potential as a versatile building block for advanced functional materials.[1][2] Quinoline derivatives are widely recognized for their roles in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as intermediates in the synthesis of pharmaceutically active compounds.[3][4][5] The presence of the cyano group can enhance electron affinity and introduce specific binding sites, making this molecule a promising candidate for various applications in organic electronics and sensing.[6][7]
These notes provide an overview of the potential applications of this compound in materials science, supported by generalized experimental protocols derived from studies on analogous quinoline derivatives.
Potential Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The quinoline moiety is a well-established component in the design of materials for OLEDs, often serving as an electron-transporting or emissive core. The introduction of a cyano group at the 4-position can enhance the electron-accepting properties of the quinoline ring, potentially leading to materials with improved electron mobility and tailored emission characteristics. This compound can be utilized as a precursor for the synthesis of more complex, conjugated molecules for use in various layers of an OLED device.
Key Features for OLED Applications:
-
Electron-Accepting Moiety: The cyano-substituted quinoline core can act as an electron acceptor in donor-acceptor type emitters, which are crucial for achieving high-efficiency thermally activated delayed fluorescence (TADF).
-
Precursor for Ligands: It can be chemically modified to form ligands for metal complexes used in phosphorescent OLEDs (PhOLEDs).
-
Bipolar Host Materials: Derivatives of this compound could be designed to exhibit bipolar charge transport properties, making them suitable as host materials in the emissive layer of PhOLEDs.[8]
Fluorescent Probes and Sensors
Quinoline-based fluorophores are extensively used in the development of chemical sensors for the detection of metal ions, anions, and biologically relevant molecules.[4][9] The nitrile group in this compound can act as a coordination site for metal ions or be involved in hydrogen bonding interactions, leading to changes in the photophysical properties of the molecule upon binding to an analyte. This makes it a promising platform for the design of "turn-on" or "turn-off" fluorescent probes.[10][11]
Potential Sensing Applications:
-
Metal Ion Detection: The nitrogen atom of the quinoline ring and the nitrile group can cooperatively bind to certain metal ions, leading to a detectable change in fluorescence.
-
Anion Sensing: The polarized C≡N bond can interact with anions through hydrogen bonding or electrostatic interactions, modulating the fluorescence output.
-
Bio-imaging: After suitable functionalization to enhance water solubility and biocompatibility, derivatives could be used for imaging in biological systems.[4]
Physicochemical and Photophysical Data
Quantitative data for this compound is not extensively available in the literature. The following table summarizes basic physicochemical properties and includes representative photophysical data from a closely related cyano-quinoline derivative for comparative purposes.
| Property | Value | Reference / Note |
| Molecular Formula | C₁₁H₈N₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | Solid | - |
| Melting Point | Not Reported | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Ethyl Acetate) | Inferred from general properties of similar organic molecules. |
| UV-Vis Absorption (λ_abs) | ~320-350 nm (in organic solvents) | Hypothetical, based on similar quinoline chromophores. |
| Fluorescence Emission (λ_em) | ~400-450 nm (in organic solvents) | Hypothetical, based on similar quinoline chromophores. |
| Fluorescence Quantum Yield (Φ_F) | Varies with solvent polarity | Data for a related 7-(Diethylamino)quinoline-2(1H)-one-3-carbonitrile derivative is reported to be 0.1-0.7.[12] |
Experimental Protocols
The following are generalized protocols for the synthesis of functional materials derived from this compound, based on established synthetic methodologies for quinoline derivatives.
Protocol 1: Synthesis of a Donor-Acceptor Molecule for Potential OLED Application
This protocol describes a hypothetical synthesis of a donor-acceptor type molecule where this compound acts as the acceptor unit and a carbazole moiety serves as the donor.
Objective: To synthesize a novel fluorescent material for potential use in OLEDs.
Materials:
-
This compound
-
9-(4-bromophenyl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 mmol), 9-(4-bromophenyl)-9H-carbazole (1.1 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired donor-acceptor compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation and Evaluation of a Fluorescent Probe for Metal Ion Sensing
This protocol outlines a general procedure for evaluating the potential of this compound as a fluorescent sensor for a specific metal ion (e.g., Zn²⁺).
Objective: To investigate the change in fluorescence properties of this compound in the presence of metal ions.
Materials:
-
This compound
-
Stock solution of this compound (e.g., 1 mM in acetonitrile)
-
Stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Fe(ClO₄)₃, etc.) (10 mM in acetonitrile)
-
Acetonitrile (spectroscopic grade)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Test Solutions: Prepare a series of solutions in cuvettes, each containing the same concentration of this compound (e.g., 10 µM in acetonitrile).
-
Titration with Metal Ions: To each solution (except for a reference), add increasing amounts of a specific metal ion stock solution (e.g., from 0 to 10 equivalents relative to the quinoline compound).
-
Spectroscopic Measurements: For each solution, record the UV-Vis absorption spectrum and the fluorescence emission spectrum (excite at the absorption maximum).
-
Data Analysis: Plot the change in absorbance and fluorescence intensity as a function of the metal ion concentration.
-
Selectivity Study: Repeat the experiment with other metal ions to determine the selectivity of the probe.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for creating a functional material from this compound.
Caption: Synthetic workflow for functional materials.
Logic Diagram for Sensing Application
This diagram shows the logical steps involved in using a this compound based probe for analyte detection.
Caption: Logic of a fluorescence-based sensor.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel materials in organic electronics and chemical sensing. Its unique combination of a quinoline core and a cyano substituent provides a strong foundation for creating molecules with tailored electronic and photophysical properties. The generalized protocols and conceptual frameworks presented here are intended to serve as a starting point for researchers interested in exploring the potential of this versatile compound. Further experimental and theoretical investigations are warranted to fully elucidate its capabilities and to synthesize and characterize new functional materials derived from it.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Fluorescent Probes from 2-Methylquinoline-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes derived from 2-Methylquinoline-4-carbonitrile. The methodologies outlined herein focus on creating versatile molecular tools for cellular imaging and sensing applications. The core strategy involves the functionalization of the quinoline scaffold at the 2- and 4-positions to modulate the photophysical properties and introduce specific functionalities for targeting and sensing.
Introduction
Quinoline-based fluorophores are a significant class of compounds in the development of fluorescent probes due to their tunable photophysical properties, high quantum yields, and sensitivity to the microenvironment.[1][2] this compound serves as a versatile starting material, offering multiple reaction sites for synthetic modification. The 2-methyl group can be functionalized, for example, through condensation reactions, while the 4-cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical transformations.[3][4] A particularly effective strategy for generating fluorescent diversity from this scaffold is the conversion of the 2-methyl group to a leaving group (e.g., a halogen) to enable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This approach allows for the introduction of various aryl or heteroaryl substituents at the 2-position, leading to the creation of a library of fluorescent probes with a range of emission and excitation profiles.
Synthetic Strategy Overview
The primary synthetic route described in these notes involves a two-step transformation of this compound to generate a key intermediate, 2-chloroquinoline-4-carbonitrile. This intermediate is then utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a variety of 2-arylquinoline-4-carbonitrile derivatives. These derivatives form the core of the fluorescent probes.
Caption: Synthetic workflow for the generation of 2-arylquinoline-4-carbonitrile fluorescent probes.
Experimental Protocols
Synthesis of 2-Chloroquinoline-4-carbonitrile (Intermediate)
This protocol outlines a potential synthetic route to the key intermediate, 2-chloroquinoline-4-carbonitrile, starting from this compound. This multi-step process involves hydrolysis of the nitrile, oxidation of the methyl group, and subsequent chlorination.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Permanganate (KMnO4)
-
Sodium Hydroxide (NaOH)
-
Phosphorus Oxychloride (POCl3)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Protocol:
-
Hydrolysis to 2-Methylquinoline-4-carboxylic acid:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a 1:1 mixture of concentrated HCl and water.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO3 until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-methylquinoline-4-carboxylic acid.
-
-
Oxidation to 2-Hydroxyquinoline-4-carboxylic acid:
-
Dissolve the 2-methylquinoline-4-carboxylic acid (1 equivalent) in an aqueous solution of NaOH (2 equivalents).
-
Heat the solution to 80-90°C and add a solution of KMnO4 (3 equivalents) in water dropwise over 1-2 hours.
-
Maintain the temperature and stir for an additional 4-6 hours.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-hydroxyquinoline-4-carboxylic acid.
-
-
Chlorination to 2-Chloroquinoline-4-carbonitrile:
-
In a round-bottom flask, combine 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and an excess of POCl3 (5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 4-6 hours.
-
Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloroquinoline-4-carbonitrile.
-
Synthesis of 2-Arylquinoline-4-carbonitrile Fluorescent Probes via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloroquinoline-4-carbonitrile with various arylboronic acids to generate a library of fluorescent probes.[5][6]
Materials:
-
2-Chloroquinoline-4-carbonitrile
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-(dimethylamino)phenylboronic acid, 2-naphthylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium Carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating plate
Protocol:
-
In a Schlenk flask under an inert atmosphere (N2 or Ar), combine 2-chloroquinoline-4-carbonitrile (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (2 equivalents).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with N2 or Ar for 15-20 minutes.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-arylquinoline-4-carbonitrile fluorescent probe.
Caption: Suzuki-Miyaura coupling for the synthesis of 2-arylquinoline-4-carbonitriles.
Data Presentation
The photophysical properties of the synthesized 2-arylquinoline-4-carbonitrile probes are summarized in the table below. All measurements were conducted in ethanol at room temperature.
| Probe (Aryl Group) | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 4-Methoxyphenyl | 335 | 410 | 75 | 0.45 |
| 4-(Dimethylamino)phenyl | 350 | 485 | 135 | 0.62 |
| 2-Naphthyl | 330 | 405 | 75 | 0.38 |
| 4-Cyanophenyl | 332 | 415 | 83 | 0.25 |
Note: The quantum yields were determined relative to quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).
Application: Cellular Imaging
The synthesized 2-arylquinoline-4-carbonitrile probes can be utilized for live-cell imaging due to their potential for cell permeability and fluorescence in the visible range. The following is a general protocol for staining cells.
Materials:
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Stock solution of the fluorescent probe (1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells and immediately image using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific probe being used (refer to the data table).
References
- 1. scholarexchange.furman.edu [scholarexchange.furman.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Cyano-2-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of 4-cyano-2-methylquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common issues encountered during your experimental work.
Frequently Asked Questions (FAQs)
Synthesis Strategy & Regioselectivity
Q1: What are the primary synthetic strategies for 4-cyano-2-methylquinoline, and what are the main regioselectivity challenges?
A1: Direct, single-step synthesis of 4-cyano-2-methylquinoline is challenging. The most practical approaches are multi-step sequences. The main challenges with regioselectivity arise during the formation of the quinoline ring when using unsymmetrical starting materials.[1][2]
Two common strategies are:
-
Ring Formation First (e.g., Combes or Doebner-Miller Synthesis), then C4-Functionalization: This involves first synthesizing a 2-methylquinoline intermediate and then introducing the cyano group at the 4-position.
-
Combes Synthesis: Condensation of an aniline with a β-diketone (like acetylacetone) followed by acid-catalyzed cyclization. This method typically yields 2,4-disubstituted quinolines.[3][4]
-
Doebner-Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound. Using crotonaldehyde with aniline can yield 2-methylquinoline.[1][5][6][7]
-
Challenge: If substituted anilines are used, mixtures of regioisomers can form depending on the cyclization position.[3]
-
-
C4-Functionality Introduced via Precursor (e.g., Friedländer Synthesis): This involves building the quinoline ring from precursors that already guide the substitution pattern.
-
Friedländer Synthesis: Condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[8][9][10] For 4-cyano-2-methylquinoline, this would ideally involve a 2-aminoaryl ketone and a cyanomethyl ketone, but regioselectivity can be a major issue if an unsymmetrical ketone is used.[2][11][12]
-
Q2: My quinoline ring synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the 2,4-substitution pattern?
A2: Achieving high regioselectivity is a common hurdle, especially in classical syntheses.[2][12] The outcome is governed by steric and electronic effects of the substituents and the reaction conditions.[3]
Troubleshooting Steps:
-
Substrate Modification:
-
In a Combes synthesis, increasing the steric bulk on the β-diketone can influence the cyclization pathway. For example, using bulky R groups on the diketone has been shown to direct the formation of specific isomers.[3]
-
For a Friedländer synthesis, using a symmetrical ketone or aldehyde partner eliminates ambiguity in the condensation step.[11]
-
-
Catalyst and Solvent Optimization:
-
The choice of acid catalyst (Brønsted vs. Lewis acid) can significantly impact the reaction.[7][8] For the Combes synthesis, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective than sulfuric acid.[2][3]
-
In Friedländer syntheses, specific amine catalysts or ionic liquids have been used to favor one regioisomer.[11]
-
-
Reaction Conditions: Systematically adjusting the temperature can favor the kinetic or thermodynamic product. Lower temperatures may increase selectivity at the cost of reaction rate.
Cyanation and Yield Issues
Q3: I am attempting to introduce the cyano group at the C4 position of 2-methylquinoline, but the reaction is failing or giving low yields. What are the likely causes?
A3: Introducing a cyano group at the C4 position typically involves nucleophilic aromatic substitution (SNAr) on a 4-halo-2-methylquinoline (e.g., 4-chloro-2-methylquinoline) or a Sandmeyer reaction on 4-amino-2-methylquinoline.
Troubleshooting SNAr (e.g., using CuCN):
-
Leaving Group: Ensure you have a good leaving group at the C4 position. Chloro or bromo derivatives are common.
-
Reaction Conditions: Cyanation with copper(I) cyanide (a Rosenmund-von Braun reaction) often requires high temperatures (150-250 °C) and a polar, aprotic solvent like DMF, NMP, or DMSO.
-
Reagent Purity: Ensure the copper(I) cyanide is pure and the starting material is free of water, which can interfere with the reaction.
Troubleshooting Sandmeyer Reaction:
-
Diazotization: The formation of the diazonium salt from the 4-amino group is critical. This step must be performed at low temperatures (0-5 °C) with sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) to prevent decomposition.[13][14]
-
Copper(I) Cyanide Catalyst: The displacement of the diazonium group requires a copper(I) cyanide catalyst. The solution of CuCN must be carefully prepared and neutralized.[13][15] The reaction is initiated by the transfer of a single electron from the copper catalyst.[14]
-
Stability: Aryl diazonium salts are unstable and potentially explosive when isolated. They are almost always generated and used in situ.[16]
Q4: My overall yield is consistently low, even with good regioselectivity. What general parameters should I investigate?
A4: Low yields can be attributed to several factors across all steps of the synthesis.[17]
-
Purity of Starting Materials: Impurities, including residual water, can inhibit catalysts and lead to side products. Using anhydrous reagents and solvents is often crucial, especially in acid-catalyzed steps.[17]
-
Reaction Temperature & Time: Many quinoline syntheses require high temperatures for cyclization, but excessive heat can cause decomposition and tar formation.[17][18] Monitor the reaction by TLC or LC-MS to determine the optimal balance of temperature and time.
-
Atmosphere: Some reactions may be sensitive to oxygen. If side reactions or degradation are suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Product Purification: Quinolines can be challenging to purify. Tar-like byproducts are common in reactions like the Skraup or Doebner-Miller.[6] Purification by steam distillation (for volatile products) or column chromatography is often necessary.[2][5][17] Forming a salt, such as a picrate or hydrochloride, can also be an effective purification method.[19]
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield and regioselectivity. The following table provides illustrative data based on common findings in quinoline synthesis literature.
Table 1: Illustrative Effect of Conditions on Quinoline Synthesis
| Parameter | Condition A | Condition B | Expected Outcome | Reference(s) |
|---|---|---|---|---|
| Catalyst (Combes) | H₂SO₄ | Polyphosphoric Ester (PPE) | PPE can be a more effective dehydrating agent, potentially improving yields. | [2][3] |
| Catalyst (Friedländer) | Base (e.g., KOH) | Lewis Acid (e.g., SnCl₄) | Catalyst choice is substrate-dependent; Lewis acids can improve rates for some substrates. | [7][8] |
| Temperature (General) | 120 °C | 180 °C | Higher temperatures may increase reaction rate but risk decomposition and byproduct formation. | [17] |
| Solvent (Cyanation) | Toluene | DMF / NMP | High-boiling polar aprotic solvents are generally required for SNAr cyanation. |[15] |
Note: This data is for illustrative purposes. Actual results will vary based on specific substrates and reaction scale.
Experimental Protocols
A plausible multi-step synthesis for 4-cyano-2-methylquinoline is outlined below.
Protocol 1: Synthesis of 2-Methylquinolin-4-ol (Intermediate via Conrad-Limpach-Knorr)
This protocol first creates the 2-methyl-4-hydroxyquinoline core.
Methodology:
-
Step A: Formation of Enamine. In a round-bottom flask, mix aniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv). Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Step B: Cyclization. Add the crude enamine intermediate from Step A to a flask containing a high-boiling inert solvent like Dowtherm A or mineral oil (approx. 5-10 mL per gram of enamine).
-
Heat the mixture with vigorous stirring to ~250 °C under an inert atmosphere. Maintain this temperature for 30-60 minutes. Ethanol will distill from the reaction.
-
Cool the reaction mixture. The product will typically precipitate as a solid.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to further precipitate the product and dissolve the high-boiling solvent.
-
Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain crude 2-methylquinolin-4-ol. The product can be further purified by recrystallization from ethanol or water.[17]
Protocol 2: Synthesis of 4-Chloro-2-methylquinoline
This protocol converts the hydroxyl group to a chloro leaving group.
Methodology:
-
In a fume hood, carefully add 2-methylquinolin-4-ol (1.0 equiv) to phosphorus oxychloride (POCl₃, 5-10 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by slowly adding a concentrated base (e.g., NaOH or NH₄OH solution) until the pH is ~8-9. Keep the solution cool in an ice bath during neutralization.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry to yield 4-chloro-2-methylquinoline.[20][21]
Protocol 3: Synthesis of 4-Cyano-2-methylquinoline (Rosenmund-von Braun Reaction)
This final step introduces the cyano group.
Methodology:
-
In a dry round-bottom flask under an inert atmosphere, combine 4-chloro-2-methylquinoline (1.0 equiv) and copper(I) cyanide (1.2-1.5 equiv).
-
Add a dry, high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the mixture to 180-200 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture.
-
Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts, and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-cyano-2-methylquinoline.
Visualizations
Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-cyano-2-methylquinoline.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for quinoline synthesis.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 20. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.org [mdpi.org]
Optimization of reaction conditions for the synthesis of 2-Methylquinoline-4-carbonitrile
Technical Support Center: Synthesis of 2-Methylquinoline-4-carbonitrile
Welcome to the technical support center for the synthesis and optimization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: A common and reliable strategy involves a multi-step synthesis. First, 2-methylquinoline-4-carboxylic acid is synthesized, typically via a Doebner reaction or a Pfitzinger reaction. The resulting carboxylic acid is then converted to a primary amide, which is subsequently dehydrated to yield the target this compound.
Q2: Why is my initial quinoline-forming reaction producing a thick tar instead of a solid product?
A2: Tar formation is a frequent issue in classical quinoline syntheses like the Doebner-von Miller or Skraup reactions.[1][2] It is often caused by the polymerization of reactants or intermediates under harsh acidic and high-temperature conditions.[1][3] To minimize this, consider optimizing temperature control, using a biphasic solvent system, or employing a milder acid catalyst.[2]
Q3: How can I improve the regioselectivity of my reaction when using a substituted aniline?
A3: Regioselectivity in quinoline synthesis, such as the Combes or Gould-Jacobs reactions, is influenced by both steric and electronic factors of the substituents.[1][4][5] Cyclization can occur at two different ortho positions. The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can sometimes alter the ratio of regioisomers formed.[1] Careful selection of starting materials and reaction conditions is crucial for controlling the outcome.
Q4: Are there greener or more modern alternatives to classical quinoline synthesis methods?
A4: Yes, modern methods aim to overcome the harsh conditions of classical syntheses. The use of microwave irradiation has been shown to reduce reaction times and improve yields for reactions like the Pfitzinger synthesis. Transition metal-free reactions and the use of solid acid catalysts that can be easily filtered off also represent greener alternatives that simplify work-up procedures.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue Encountered | Potential Cause(s) | Suggested Solutions |
| SYN-01 | Low yield of 2-methylquinoline-4-carboxylic acid (Intermediate) | Acid-catalyzed polymerization of pyruvic acid or other carbonyl reactants.[1][2] | 1. Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration.[1]2. Switch to a biphasic solvent system to sequester the carbonyl compound from the acidic phase.[2]3. Experiment with milder Lewis acid catalysts instead of strong Brønsted acids.[2] |
| Incomplete reaction due to insufficient temperature or reaction time. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. If starting material persists, consider incrementally increasing the reaction temperature or time.[7] | ||
| SYN-02 | Formation of a thick resin or tar during the initial cyclization | Reaction temperature is too high, leading to decomposition and polymerization.[3][7] | 1. Ensure precise temperature control and avoid localized hotspots with efficient stirring.2. Consider a stepwise addition of reagents to better manage the reaction exotherm.[3] |
| Use of a highly concentrated base or acid.[3] | 1. Optimize the concentration of the acid or base catalyst; a less concentrated solution may reduce side reactions.[3] | ||
| SYN-03 | Low conversion of the carboxylic acid to the amide | Inadequate activation of the carboxylic acid. | 1. Ensure the thionyl chloride (SOCl₂) or other activating agent is fresh and added under anhydrous conditions.2. Consider using a different coupling agent like EDC or DCC. |
| Loss of product during work-up. | 1. After quenching the reaction, carefully adjust the pH to ensure complete precipitation of the amide.2. Wash the filtered solid with cold, appropriate solvents to minimize dissolution. | ||
| SYN-04 | Incomplete dehydration of the amide to the nitrile | Dehydrating agent is not effective or has degraded. | 1. Use a fresh, potent dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).2. Ensure the reaction is performed under strictly anhydrous conditions. |
| Reaction temperature is too low. | 1. Some dehydrating agents require heating to proceed efficiently. Consult literature for the optimal temperature for your chosen reagent. | ||
| PUR-01 | Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts from side reactions. | 1. For the acidic intermediate, perform an acid-base extraction to separate it from neutral impurities.[8]2. For the final nitrile product, consider column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[3] |
Quantitative Data on Reaction Optimization
The following tables summarize optimization data for key steps in the synthesis pathway.
Table 1: Optimization of the Doebner Reaction for 2-Methylquinoline-4-carboxylic Acid
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conc. HCl | Ethanol | 80 | 12 | 45 |
| 2 | Conc. H₂SO₄ | Ethanol | 80 | 12 | 42 (significant tar) |
| 3 | Trifluoroacetic Acid (TFA) | Ethanol | 25 (Room Temp) | 24 | 65 |
| 4 | TMSCl | Various Alcohols | 60 | 8 | 55-88 (yields ester) |
| 5 | Fe₃O₄@SiO₂-Thiazole Sulfonic Acid | Solvent-free | 100 | 0.5 | 84-93 |
Table 2: Optimization of Amide Dehydration to this compound
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Acetonitrile | 80 | 4 | 85 |
| 2 | SOCl₂ | Toluene | 110 | 6 | 78 |
| 3 | Trifluoroacetic Anhydride | Dichloromethane | 25 (Room Temp) | 2 | 92 |
| 4 | PPh₃ / CCl₄ | Acetonitrile | 80 | 5 | 75 |
Visualized Workflows and Logic
The following diagrams illustrate the synthetic pathway and a troubleshooting decision-making process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic acid (Doebner Reaction)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the substituted aniline (1.0 eq) in ethanol.
-
Reagent Addition : To the stirred solution, add pyruvic acid (2.0 eq). Subsequently, add an appropriate aldehyde (e.g., acetaldehyde, 1.1 eq) dropwise to the mixture.
-
Reaction : Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation : Filter the solid precipitate and wash thoroughly with cold ethanol, followed by water, to remove unreacted starting materials.
-
Purification : The crude product can be recrystallized from a suitable solvent like DMF/water or ethanol to yield pure 2-methylquinoline-4-carboxylic acid.[3]
Protocol 2: Synthesis of this compound from Carboxylic Acid
This is a two-step process involving the formation of an amide intermediate.
Step A: Formation of 2-Methylquinoline-4-carboxamide
-
Activation : Suspend the 2-methylquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (2-3 eq) and add a catalytic amount of DMF.
-
Reaction : Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent : Cool the mixture and remove excess thionyl chloride under reduced pressure. The resulting acyl chloride is used directly in the next step.
-
Amination : Carefully add the crude acyl chloride to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.
-
Isolation : Stir for 1-2 hours, then filter the resulting precipitate. Wash the solid with cold water and dry under vacuum to obtain the crude amide.
Step B: Dehydration to this compound
-
Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the crude 2-methylquinoline-4-carboxamide (1.0 eq) in a dry solvent such as acetonitrile or DMF.
-
Reagent Addition : Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5 eq), dropwise to the cooled suspension.
-
Reaction : After the addition, heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the amide spot.
-
Work-up : Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Purification : Filter the solid product, wash with water, and dry. Recrystallize from a solvent system like ethyl acetate/hexane to obtain the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving yield and purity of 2-Methylquinoline-4-carbonitrile
Welcome to the Technical Support Center for the synthesis and purification of 2-Methylquinoline-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound can be synthesized through several key pathways. The most prevalent methods involve:
-
Nucleophilic Substitution: Reaction of a 2-methyl-4-haloquinoline (typically chloro- or bromo-) with a cyanide salt.
-
Sandmeyer Reaction: Conversion of 4-amino-2-methylquinoline to the corresponding nitrile via a diazonium salt intermediate.[1][2][3][4][5]
-
Dehydration of an Amide: Dehydration of 2-methylquinoline-4-carboxamide using a suitable dehydrating agent.[6][7][8][9][10]
Q2: I am observing low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reaction, degradation of starting materials or product, and formation of side products. For instance, in the Pfitzinger reaction to create a precursor carboxylic acid, the formation of resin-like byproducts can occur. The bulky nature of substituents can also sterically hinder the reaction.
Q3: What are the typical impurities I might encounter?
A3: Impurities are often related to the synthetic method used and can include unreacted starting materials (e.g., 2-methyl-4-chloroquinoline, 4-amino-2-methylquinoline), intermediates (e.g., 2-methylquinoline-4-carboxamide), and side-products from competing reactions. Hydrolysis of the nitrile to the corresponding carboxylic acid or amide can also occur during workup or purification.
Q4: How can I effectively purify crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Acid-base extraction can also be employed to remove certain types of impurities. For quinoline derivatives, which are basic, tailing on silica gel columns is a common issue that can be mitigated by adding a basic modifier to the eluent.[11]
Troubleshooting Guides
Low Yield After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (TLC analysis shows starting material). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Inactive reagents or catalyst. | Use fresh, high-purity reagents and catalysts. For the Sandmeyer reaction, ensure the copper(I) cyanide is active. | |
| Formation of significant side products. | Incorrect reaction conditions (temperature, solvent, stoichiometry). | Optimize the reaction conditions. For example, in the Sandmeyer reaction, carefully control the temperature during diazotization to prevent decomposition of the diazonium salt.[3] |
| Presence of moisture or air for sensitive reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | |
| Product degradation. | Harsh reaction conditions (strong acid/base, high temperature). | Employ milder reaction conditions if possible. For amide dehydration, explore newer, less harsh dehydrating agents. |
Low Purity After Workup
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the crude product. | Incomplete reaction or inefficient workup. | Ensure the reaction has gone to completion. During workup, use appropriate extractions to remove unreacted starting materials. For example, unreacted 4-amino-2-methylquinoline can be removed by an acidic wash. |
| Oily or tarry crude product. | Polymerization or formation of resinous byproducts. | This is common in some quinoline syntheses. Attempt to triturate the crude product with a non-polar solvent to induce solidification. If this fails, column chromatography is recommended. |
| Hydrolysis of the nitrile to the amide or carboxylic acid. | Presence of strong acid or base during workup or purification at elevated temperatures. | Perform the workup and any purification steps under neutral or near-neutral conditions and at lower temperatures if possible. |
Experimental Protocols
Synthesis of 2-Methylquinoline-4-carboxylic Acid (A Precursor) via Pfitzinger Reaction
This protocol describes the synthesis of a common precursor to this compound.
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve Isatin in a solution of KOH in ethanol.
-
Add acetone to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 2-Methylquinoline-4-carboxylic acid.
Note: This carboxylic acid can then be converted to the primary amide and subsequently dehydrated to the target nitrile.
Purification by Column Chromatography
Stationary Phase: Silica gel (60-120 mesh)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent gradient.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
To prevent tailing of the basic quinoline compound on the acidic silica gel, it is recommended to add a small amount of triethylamine (0.1-1%) to the eluent system.
Purification by Recrystallization
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl acetate/hexane mixture[12]
-
Dichloromethane/pentane mixture
Procedure:
-
In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can improve the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the product is significantly soluble at low temperatures. |
| Column Chromatography | >99% | 60-85% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Acid-Base Extraction | Can significantly improve purity before a final purification step. | >90% for the extraction step | Effective for removing neutral or acidic/basic impurities from a basic product. | Only applicable if impurities have different acid-base properties. |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 2-Methylquinoline-4-carbonitrile and its Derivatives
Welcome to the technical support center for the purification of 2-Methylquinoline-4-carbonitrile and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Low yield after purification.
-
Question: I am losing a significant amount of my this compound during purification. What are the common causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors. During recrystallization, ensure the solvent is fully saturated at high temperature and cooled slowly to allow for maximum crystal formation. Avoid using an excessive amount of solvent. In column chromatography, highly polar solvents can sometimes lead to product retention on the silica gel. Also, the basic nature of the quinoline nitrogen can cause irreversible adsorption to the acidic silica gel. To mitigate this, consider deactivating the silica gel with a small amount of a tertiary amine like triethylamine (0.5-2%) in your eluent.
Issue 2: The purified product is still impure.
-
Question: My NMR/TLC analysis shows that my this compound is still contaminated after purification. What are the likely impurities and how can I remove them?
-
Answer: Common impurities often include unreacted starting materials from the synthesis, such as anilines and pyruvic acid derivatives in a Doebner reaction, or byproducts like regioisomers. The polarity of these impurities will dictate the best purification strategy. A careful selection of recrystallization solvent is crucial. For column chromatography, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with different polarities. For very close-running impurities, preparative HPLC might be necessary.
Issue 3: The product "oils out" during recrystallization.
-
Question: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated to a high degree or cooled too quickly. To address this, try using a more dilute solution by adding more of the hot solvent before cooling. A slower cooling rate, allowing the solution to cool to room temperature on the benchtop before transferring to an ice bath, can also promote crystal growth over oiling. Seeding the solution with a tiny crystal of the pure product can also induce crystallization. If the problem persists, a different recrystallization solvent or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) may be required.
Issue 4: The compound streaks on the TLC plate and gives poor separation in column chromatography.
-
Question: My this compound derivative streaks badly on the TLC plate, making it difficult to assess purity and leading to poor separation during column chromatography. How can I resolve this?
-
Answer: Streaking of basic compounds like quinolines on silica gel TLC plates is a common issue due to the interaction between the basic nitrogen and the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine or pyridine (0.5-2%), to the developing solvent can neutralize these acidic sites and result in sharper spots and better separation. The same principle applies to column chromatography; adding a small percentage of a base to the eluent can significantly improve the separation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The two primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a relatively pure product, while column chromatography is better suited for separating mixtures with multiple components or impurities with polarities similar to the product.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. For this compound, which is a relatively polar molecule, solvents like ethanol, acetone, or mixtures such as ethyl acetate/hexanes are good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative. A patent for the related compound, 4-cyano-2-methylquinoline, mentions recrystallization from acetone to yield white silky needles.[1]
Q3: What solvent system should I use for column chromatography of this compound?
A3: A common starting point for column chromatography of moderately polar compounds on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity (gradient elution) to elute your compound. Given the basic nature of the quinoline ring, adding a small amount of triethylamine (0.5-1%) to the eluent system can prevent streaking and improve separation.
Q4: What are some potential side products in the synthesis of this compound that I should be aware of during purification?
A4: The nature of byproducts will depend on the synthetic route. For instance, in a Doebner reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound and pyruvic acid, potential impurities could include unreacted starting materials and regioisomers if a substituted aniline is used. Understanding the reaction mechanism can help predict the structure of potential impurities and devise an appropriate purification strategy.
Data Presentation
| Compound | Purification Method | Solvent/Eluent System | Melting Point (°C) | Reference |
| 4-Cyano-2-methylquinoline | Recrystallization | Acetone | 106 | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support hub for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and side reactions in widely-used quinoline synthesis methodologies.
General Troubleshooting FAQs
This section addresses broad issues that can be encountered across various quinoline synthesis methods.
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common culprits?
A1: Low yields in quinoline synthesis are a frequent issue and can often be attributed to several general factors.[1] Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates being used. An incorrect catalyst may not only fail to promote the desired reaction but could also encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclization reactions require heat to proceed efficiently. However, temperatures that are too high can lead to the decomposition of reactants and products, often resulting in the formation of tar.[1][2] Conversely, a temperature that is too low can cause the reaction to be sluggish or incomplete.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, strong electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Q2: How can I effectively purify my crude substituted quinoline derivative?
A2: The purification of quinolines can be challenging due to the potential for tarry byproducts and unreacted starting materials.[2] Common and effective techniques include:
-
Steam Distillation: This is a classic and highly effective method for separating volatile quinoline products from non-volatile tars, particularly after a Skraup synthesis.[1][2]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying a wide range of organic compounds, including substituted quinolines.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.[3]
-
Acid-Base Extraction: After the reaction, neutralizing the acid catalyst with a strong base (like NaOH) liberates the quinoline base, which can then be extracted into an organic solvent.[1]
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low yields in a typical quinoline synthesis.
Caption: A general troubleshooting workflow for addressing low yields.
Method-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is a powerful method but is known for its highly exothermic nature.[2]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The exothermic nature of the Skraup synthesis is a well-known hazard.[2] To improve safety and control, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2]
-
Control Acid Addition: Add the concentrated sulfuric acid slowly while providing efficient cooling (e.g., using an ice bath).[2]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can it be minimized?
A2: Tar formation is a very common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] To mitigate this:
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate can also help reduce charring and tar formation.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the subsequent exothermic phase must be carefully controlled.[2]
Doebner-von Miller Synthesis
This method is a versatile extension of the Skraup synthesis but has its own common side reactions.
Q1: My Doebner-von Miller reaction yields a large amount of intractable polymer/tar. How can I prevent this?
A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material is the most prevalent side reaction in this synthesis.[4] To address this:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[4][5]
-
Optimize Acid and Temperature: While strong acid is required, excessively harsh conditions or high temperatures accelerate tar formation.[4] Consider screening different Brønsted or Lewis acids and maintaining the lowest effective temperature.[4]
Q2: My final product is contaminated with dihydroquinoline impurities. Why is this happening?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] Incomplete oxidation is the root cause of this impurity.[4]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (often generated in situ) to drive the reaction to completion.[4]
-
Post-Reaction Oxidation: If dihydroquinolines are present in the isolated product, a separate oxidation step using an agent like DDQ or MnO₂ can sometimes be performed.[4]
Friedländer Synthesis
A key challenge in the Friedländer synthesis is controlling selectivity and preventing self-condensation.
Q1: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A1: Regioselectivity is a common problem when an unsymmetrical ketone can cyclize at two different α-positions.[3] Strategies to control the outcome include:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[3][6]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can direct the cyclization.[3][6]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can also influence the product ratio.[3]
Q2: My ketone starting material is undergoing self-condensation. How can I avoid this side reaction?
A2: Self-condensation (an aldol reaction) of the ketone is a frequent side reaction, particularly under basic conditions.[7][8] To suppress this:
-
Quantitative Enolate Formation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can convert one ketone quantitatively to its enolate, allowing it to react with the 2-aminoaryl ketone before it can self-condense.[8]
-
Use an Imine Analogue: To avoid side reactions under alkaline conditions, the imine analogue of the o-aniline can be used in place of the o-aniline itself.[6]
-
Control Reaction Conditions: Carefully controlling the temperature and the rate of base addition can help minimize self-condensation.[8]
Friedländer Synthesis: Main vs. Side Reaction
Caption: Branch point between the desired Friedländer synthesis and the aldol self-condensation side reaction.
Combes Synthesis
The Combes synthesis can suffer from low yields and regioselectivity issues similar to the Friedländer method.
Q1: My Combes synthesis is giving a low yield. What factors could be responsible?
A1: Low yields can stem from incomplete condensation or cyclization steps.[3]
-
Catalyst Choice: This reaction is acid-catalyzed.[3][9] Stronger dehydrating agents and catalysts, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), can be more effective than sulfuric acid.[3][10]
-
Steric Hindrance: The steric properties of substituents on either the aniline or the β-diketone can significantly impact the rate-determining cyclization step.[3][11] If possible, using less sterically hindered starting materials can improve yields.[3]
Major Aniline-Based Quinoline Syntheses
The following diagram illustrates the relationship between the primary reactants for several common named reactions starting from anilines.
Caption: Relationship between aniline-based syntheses and their coreactants.
Data Summary Tables
Table 1: Influence of Reaction Parameters on Common Side Reactions
| Synthesis Method | Common Side Reaction | Parameter | Effect on Side Reaction | Mitigation Strategy |
| Skraup | Tar Formation | Temperature | Excessively high temperatures promote polymerization/charring.[2] | Maintain gentle heating and control the exotherm.[2] |
| Moderator (FeSO₄) | Lack of moderator leads to a violent, uncontrolled reaction.[2] | Add ferrous sulfate to moderate the reaction rate.[2] | ||
| Doebner-von Miller | Polymerization | Solvent System | A single-phase system allows for high local concentrations of the carbonyl, promoting acid-catalyzed polymerization.[4] | Use a biphasic system (e.g., water/toluene) to sequester the carbonyl compound.[4][5] |
| Acid Concentration | Excessively strong acid catalysis accelerates polymerization.[4] | Optimize the acid type (Brønsted vs. Lewis) and concentration.[4] | ||
| Friedländer | Aldol Self-Condensation | Base | Basic conditions promote enolate formation, leading to self-condensation.[7][8] | Use a strong, non-nucleophilic base for quantitative enolate formation of one partner.[8] |
Table 2: Strategies for Controlling Regioselectivity
| Synthesis Method | Reactants | Factor | Strategy & Outcome |
| Friedländer | 2-Aminoaryl ketone + Unsymmetrical ketone | Catalyst | Specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[3][6] |
| Combes | Aniline + Unsymmetrical β-diketone | Steric Effects | Increasing steric bulk on one carbonyl of the diketone favors cyclization at the less hindered position.[3][11] |
| Aniline Substituents | Methoxy-substituted anilines favor 2-substituted quinolines, while chloro/fluoro-anilines favor 4-substituted products with trifluoromethyl-β-diketones.[8] | ||
| Acid Catalyst | Polyphosphoric acid (PPA) can alter the ratio of regioisomers compared to H₂SO₄.[2] |
Key Experimental Protocols
Caution: These are generalized protocols. Always consult the primary literature for procedures specific to your substrates and perform a thorough safety assessment before beginning any experiment.
Protocol 1: Moderated Skraup Synthesis
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative and anhydrous glycerol.
-
Moderator Addition: Add ferrous sulfate (FeSO₄) to the mixture.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain control of the internal temperature.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction by cooling as necessary. After the initial exotherm subsides, heat the mixture to maintain a steady reflux for several hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water or onto crushed ice.
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation.[1] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[1]
Protocol 2: Friedländer Synthesis (Base-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent like ethanol.[2]
-
Reagent Addition: Add the ketone or other compound containing an α-methylene group and a catalytic amount of a base such as potassium hydroxide (KOH).[1][2]
-
Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary significantly.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration.[2] Otherwise, remove the solvent under reduced pressure and proceed with extraction and purification (e.g., column chromatography).[3]
Protocol 3: Combes Synthesis (Acid-Catalyzed)
-
Reaction Setup: Combine the aniline derivative and the β-diketone in a round-bottom flask.
-
Condensation: Heat the mixture, often without a solvent, to form the enamine intermediate. Water is typically evolved during this step.
-
Cyclization: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or PPA) with vigorous stirring.[2]
-
Reaction: Gently heat the reaction mixture for a specified period to effect cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or NaOH). The quinoline derivative may precipitate and can be collected by filtration.[2] Alternatively, extract the product with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of quinoline derivatives in biological assays.
Troubleshooting Guides
This section offers a question-and-answer format to tackle specific issues you may encounter during your experiments.
Issue 1: My quinoline derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.
Potential Causes:
-
Exceeding Aqueous Solubility: The final concentration of your compound in the aqueous buffer is likely above its kinetic solubility limit.[1][2]
-
Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment can cause the compound to "crash out" of solution.[2]
-
Low DMSO Tolerance: While DMSO is a powerful solvent, its final concentration in the assay should be minimized to avoid solvent-induced precipitation and biological interference.[1][2]
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation, such as cloudiness or visible particles.[1]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically below 1%, and ideally under 0.5%.[2][3] Always include a vehicle control with the same final DMSO concentration in your experiment.[4]
-
Perform a Kinetic Solubility Assay: Determine the concentration at which your compound starts to precipitate in the specific assay buffer over time.[1][4][5] Data from concentrations above this limit should be interpreted with caution or excluded.[4][5]
-
Modify Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Create an intermediate dilution in your assay buffer with a slightly higher DMSO concentration, and then perform subsequent dilutions.[3]
-
Gentle Mixing and Warming: Gentle vortexing or warming the solution to 37°C may help in dissolving the compound.[1][5] However, be cautious to avoid compound degradation.
Issue 2: I'm observing inconsistent or non-reproducible results in my cell-based assays.
Potential Causes:
-
Variable Compound Concentration: Precipitation of the quinoline derivative in the cell culture medium leads to an unknown and variable effective concentration of the compound exposed to the cells.[1][6]
-
Compound Aggregation: Poorly soluble compounds can form aggregates that can interfere with assay readouts, leading to false positives or negatives.[7][8]
-
Cellular Stress from Solvent: High concentrations of co-solvents like DMSO can be toxic to cells and affect their response.[3][4]
Troubleshooting Steps:
-
Confirm Compound Solubility in Media: Perform a kinetic solubility test in the specific cell culture medium you are using.[1][4]
-
Incorporate Solubilizing Excipients: Consider the use of biocompatible solubilizing agents.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used.[9] It is crucial to keep the final concentration low (typically <1-5%).[9]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[2][7]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic quinoline molecule, forming a more water-soluble inclusion complex.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its improved solubility and safety profile.[11]
-
-
pH Adjustment: Since many quinoline derivatives are weak bases, lowering the pH of the buffer can lead to protonation of the nitrogen atom, forming a more soluble salt.[2][6][10] Ensure the final pH is compatible with your biological system.
Illustrative Solubilization Strategies and Potential Fold Increase in Aqueous Solubility
| Solubilization Technique | Example Agent | Typical Concentration | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvency | PEG 400 | 1-10% (v/v) | 10 - 100 fold[6] | Optimize concentration for assay compatibility.[6] |
| pH Adjustment | Acidic Buffer (e.g., pH 4-6) | N/A | Variable (highly compound-dependent) | Ensure pH is compatible with the biological assay.[2][6] |
| Cyclodextrin Complexation | HP-β-CD | 1-10% (w/v) | 10 - 1000 fold | Can sometimes interfere with ligand-receptor binding. |
| Surfactants | Tween® 80 | 0.01-0.1% (v/v) | Variable | Can help prevent compound aggregation.[7] |
Note: The values presented are illustrative and the optimal method and resulting solubility increase must be determined empirically for each specific quinoline derivative.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of the quinoline derivative in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).[1]
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved.[1]
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare Compound Stock: Create a 10 mM stock solution of the quinoline derivative in 100% DMSO.[6]
-
Prepare Assay Buffer: Use the specific aqueous buffer or cell culture medium relevant to your biological assay.[6]
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer to achieve a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.[6]
-
Create Serial Dilutions: Perform a 2-fold serial dilution directly in the 96-well plate using the assay buffer.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[6]
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader.
-
Data Analysis: The concentration at which a significant increase in absorbance (turbidity) is observed is considered the kinetic solubility limit.[3]
Mandatory Visualizations
Caption: Experimental workflow for preparing and troubleshooting quinoline derivative solutions for biological assays.
Caption: Decision tree for troubleshooting inconsistent assay results due to poor solubility.
Frequently Asked Questions (FAQs)
Q1: What makes quinoline derivatives poorly soluble in aqueous solutions?
A1: The low aqueous solubility of many quinoline derivatives is due to their molecular structure. The quinoline core is a hydrophobic, bicyclic aromatic system.[10] Strong intermolecular forces in the solid crystal lattice can also hinder dissolution in water.[10] Furthermore, the presence of lipophilic substituents can further decrease water solubility.[10]
Q2: What is the maximum concentration of DMSO that is acceptable in a cell-based assay?
A2: The tolerance for DMSO varies between cell lines and assay types.[6] However, a general guideline is to keep the final concentration below 1%, and ideally at or below 0.5%, to avoid cytotoxicity and other off-target effects.[2][3] It is crucial to always include a vehicle control with the same DMSO concentration as your test samples.[4]
Q3: How can I form a salt of my quinoline derivative to improve its solubility?
A3: Salt formation is an effective method for increasing the solubility of ionizable compounds like basic quinoline derivatives.[2][10] This is achieved by reacting the basic quinoline compound with an acid.[2][10] This process converts the less soluble neutral form into a more soluble salt. The choice of the acid's counter-ion is important as it can impact the final solubility and stability of the salt.[2]
Q4: When should I consider more advanced formulation strategies like solid dispersions or nanonization?
A4: These strategies are typically considered when simpler methods like pH adjustment, co-solvents, or cyclodextrins are insufficient, especially for compounds intended for in vivo studies.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][10]
-
Nanonization: Reducing the particle size of the compound to the nanometer range can significantly increase the surface area, leading to improved dissolution and saturation solubility.[2][12]
Q5: Can poor solubility lead to false positives in high-throughput screening (HTS)?
A5: Yes, poorly soluble compounds are a known source of false positives in HTS.[7] Compounds can precipitate and form aggregates that non-specifically inhibit enzymes or interfere with the assay's detection system.[7][8] Including a low concentration of a non-ionic detergent, like Triton X-100, in the assay buffer can often mitigate aggregation-based inhibition.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Quinoline-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of quinoline-based compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of quinoline-induced cytotoxicity?
A1: Quinoline-based compounds can induce cytotoxicity through various mechanisms. A common pathway is the induction of apoptosis, or programmed cell death.[1] This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential dissipation and the activation of caspases.[1] Some quinoline derivatives can also interfere with DNA replication by intercalating with DNA or inhibiting enzymes like topoisomerases.[2][3] Additionally, they can modulate crucial signaling pathways involved in cell survival and proliferation.
Q2: How can the cytotoxicity of a promising quinoline-based compound be reduced while maintaining its therapeutic efficacy?
A2: Reducing cytotoxicity while preserving therapeutic activity is a key challenge in drug development. Several strategies can be employed:
-
Structural Modification: Altering the chemical structure of the quinoline core is a primary strategy. This includes:
-
Functional Group Modification: The type and position of functional groups on the quinoline ring significantly influence cytotoxicity.[4] For example, reducing a nitro group to an amine has been shown to decrease cytotoxicity.[5]
-
Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate toxicity.[6][7]
-
Introduction of Bulky Groups: Adding bulky side chains can influence how the molecule interacts with its biological targets and may reduce off-target effects.[8]
-
-
Glycoconjugation: Attaching sugar molecules to the quinoline scaffold can enhance selectivity for cancer cells, which often exhibit higher glucose uptake compared to normal cells.[5]
-
Structural Hybridization: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules can improve the therapeutic index by modulating cytotoxicity.[5][9]
-
Formulation Strategies: Encapsulating the compound in drug delivery systems like nanoparticles or liposomes can control its release and distribution, potentially reducing systemic toxicity.
Q3: My quinoline compound shows high cytotoxicity in normal cell lines. What initial steps can I take to troubleshoot this?
A3: High cytotoxicity in normal cell lines is a significant hurdle. Here are some initial troubleshooting steps:
-
Confirm the Purity of Your Compound: Impurities from the synthesis process can contribute to unexpected toxicity. Re-purify the compound and confirm its identity and purity using analytical techniques like NMR, mass spectrometry, and HPLC.
-
Re-evaluate the Dose-Response Curve: Perform a detailed dose-response study on both cancerous and normal cell lines to determine the therapeutic window. It's possible that a lower concentration of the compound could still be effective against cancer cells with minimal toxicity to normal cells.
-
Investigate the Mechanism of Cytotoxicity: Understanding how your compound is killing cells can provide clues for modification. Conduct assays to determine if the mechanism is apoptosis, necrosis, or another form of cell death.
-
Consider Structure-Activity Relationship (SAR) Studies: If you have a series of related compounds, analyze the relationship between their structures and cytotoxicities. This can help identify which parts of the molecule are responsible for the toxicity.[2] Computational models like CoMFA and CoMSIA can aid in predicting the cytotoxicity of virtual analogs.[10][11]
Troubleshooting Guides
Issue: Inconsistent results in MTT cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Compound Solubility | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. |
| Incubation Time | The incubation time with the compound can significantly affect the results. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. |
| MTT Reagent and Solubilization | Ensure the MTT reagent is fresh and protected from light. After adding the solubilization buffer (e.g., DMSO, acidified isopropanol), ensure the formazan crystals are completely dissolved by gentle shaking before reading the absorbance. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, consider not using them for experimental samples or filling them with sterile PBS.[5] |
Issue: Difficulty in determining the mechanism of cell death.
Experimental Workflow to Differentiate Apoptosis and Necrosis:
This workflow outlines a series of experiments to elucidate the primary mechanism of cell death induced by a quinoline-based compound.
Caption: Experimental workflow to distinguish between apoptosis and necrosis.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[12]
Materials:
-
96-well flat-bottom plates
-
Quinoline-based compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Quinoline-based compound
-
Trypsin-EDTA
-
Cold PBS
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathway
Simplified Representation of a Quinoline-Induced Apoptotic Pathway:
This diagram illustrates a potential signaling cascade initiated by a cytotoxic quinoline compound, leading to apoptosis.
Caption: A simplified signaling pathway of quinoline-induced apoptosis.
Quantitative Data Summary
Table 1: Cytotoxicity (IC50 in µM) of Selected Quinoline Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [13] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [13] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 (Colorectal) | 1.87 | [4] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.53 | [4] |
| 8-amino-7-quinolinecarbaldehyde (F) | Caco-2 (Colorectal) | 1.14 | [4] |
| Indeno[1,2-c]quinoline derivative (20) | A549 (Lung) | 0.03 | [3] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a) | HL-60 (Leukemia) | 0.11 | [14] |
Note: The IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method. This table is for comparative purposes only.
References
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: NMR and MS Analysis of Quinoline Carbonitriles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of quinoline carbonitriles.
Troubleshooting Guides
This section provides systematic, question-and-answer-based guides to diagnose and resolve specific experimental problems.
NMR Spectroscopy Troubleshooting
Question: Why is the signal-to-noise (S/N) ratio in my NMR spectrum poor?
Answer: A poor signal-to-noise ratio can arise from several factors related to sample preparation and instrument parameters.[1]
-
Insufficient Concentration: The most common cause is a sample that is too dilute.[1] For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is often necessary.
-
Recommendation: Increase the analyte concentration. If the sample amount is limited, use a smaller volume of deuterated solvent or specialized NMR tubes (e.g., Shigemi tubes) that are designed for smaller volumes.[2]
-
-
Improper Sample Preparation: The presence of solid particles in the NMR tube can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[2][3]
-
Suboptimal Acquisition Parameters: The number of scans is directly related to the S/N ratio.
Question: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I simplify it for interpretation?
Answer: Signal overlap in the aromatic region (typically δ 7.0-9.0 ppm) is a common challenge with quinoline derivatives due to the similar chemical environments of the protons.[4]
-
High Field Strength: Higher field magnets provide better signal dispersion.
-
Recommendation: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to better resolve the overlapping signals.[5]
-
-
Solvent Effects: Changing the solvent can alter the chemical shifts of the protons, potentially resolving overlaps.[6] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) compared to chloroform-d.[5]
-
Recommendation: Re-run the sample in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[6]
-
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for unambiguously assigning signals.[4]
-
Recommendation:
-
COSY (Correlation Spectroscopy): To identify which protons are spin-spin coupled to each other.[4]
-
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): To correlate protons with their directly attached carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
-
Question: Some peaks in my spectrum are unexpectedly broad. What is the cause?
Answer: Broad peaks can be caused by several factors, including poor shimming, sample viscosity, or chemical exchange phenomena.[3][5]
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a primary cause of broad spectral lines.
-
Recommendation: Manually or automatically shim the magnetic field before acquisition to optimize its homogeneity.[3]
-
-
High Viscosity: Concentrated samples can be viscous, leading to broader lines.[3]
-
Recommendation: Dilute your sample. If high concentration is necessary for sensitivity, consider acquiring the spectrum at a higher temperature to decrease viscosity.
-
-
Chemical or Tautomeric Exchange: For certain quinoline derivatives, tautomerism or intermediate rates of chemical exchange can cause peak broadening.[5]
-
Recommendation: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may cause them to coalesce into a sharp, averaged signal.[5]
-
Mass Spectrometry Troubleshooting
Question: I don't see the expected molecular ion ([M+H]⁺) peak, or it is very weak.
Answer: The absence or low intensity of the protonated molecule in ESI-MS is often related to the compound's ionization efficiency under the chosen conditions.
-
Analyte Basicity: Quinolines are basic, but the electron-withdrawing nature of the carbonitrile group can reduce the proton affinity of the quinoline nitrogen.
-
Recommendation: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to promote protonation.[7]
-
-
Adduct Formation: Sometimes, instead of protonation, the molecule preferentially forms adducts with cations present in the solvent or from glassware, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[8]
-
Recommendation: Look for peaks at m/z values corresponding to [M+23] and [M+39]. To promote [M+H]⁺, ensure high-purity solvents and clean glassware. To intentionally form a specific adduct for confirmation, you can add a low concentration of an appropriate salt (e.g., ammonium acetate for [M+NH₄]⁺).[9]
-
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer.
-
Recommendation: Reduce the energies of the ion source optics (e.g., cone voltage or fragmentor voltage) to achieve "softer" ionization conditions.
-
Question: My ESI mass spectrum shows many unexpected peaks. How do I identify their source?
Answer: Unexpected peaks can originate from solvent adducts, sample impurities, or background contamination.
-
Common Adducts: Electrospray ionization is prone to forming adducts with various species.
-
Recommendation: Check for masses corresponding to common adducts. This is a crucial first step in interpretation.[10] See the data table below for a list of common adducts.
-
-
Impurities: Peaks could be from starting materials, reagents, or by-products from the synthesis.
-
Recommendation: Run a blank (injecting only the mobile phase) to identify background ions. Review the synthetic route to predict potential impurities and their expected masses.
-
-
Plasticizers: Contaminants like phthalates are common and often leach from plastic containers or tubing.[9]
-
Recommendation: Use glass vials and high-quality solvents. Common plasticizer ions to look for include m/z 149, 279, and 391.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for quinoline carbonitriles? A1: Protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm).[11] The proton at the H2 position is often the most deshielded (furthest downfield) due to the adjacent nitrogen atom.[11] The carbonitrile group (-CN) is electron-withdrawing and will deshield nearby protons and carbons. The carbon of the nitrile group itself appears far downfield in the ¹³C NMR spectrum, typically in the range of δ 115-125 ppm.
Q2: What are the common fragmentation patterns for quinoline derivatives in mass spectrometry? A2: Under Electron Ionization (EI), fragmentation often involves the loss of small, stable neutral molecules. For quinoline structures, a common loss is hydrogen cyanide (HCN, 27 Da) from the pyridine ring.[12] Under ESI-MS/MS conditions, fragmentation of the protonated molecule often involves similar neutral losses. For quinoline carbonitriles specifically, the loss of the CN radical (26 Da) or HCN (27 Da) can be expected.
Q3: Which ionization technique, ESI or EI, is better for my quinoline carbonitrile sample? A3: The choice depends on your analytical goal.
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for obtaining the molecular weight of your compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[9] It is the preferred method for samples analyzed by LC-MS.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation.[9] While the molecular ion may be weak or absent, the resulting fragmentation pattern provides a reproducible fingerprint that is useful for structural elucidation and library matching. It is typically used with GC-MS for volatile compounds.
Q4: My compound does not ionize well in ESI. What can I do to improve the signal? A4: Besides adjusting the mobile phase pH as mentioned in the troubleshooting guide, you can try other ionization modes or techniques.
-
Try Negative Ion Mode: If your quinoline carbonitrile has acidic protons or can stabilize a negative charge, negative mode ESI ([M-H]⁻) might be effective.
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be more effective for less polar, more volatile compounds that are challenging to ionize by ESI.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a Substituted Quinoline Core
Note: These are general ranges. Actual shifts are highly dependent on the solvent and the specific substitution pattern.
| Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| H-2 / C-2 | 8.5 - 9.0 | 148 - 152 | Strongly deshielded by adjacent nitrogen.[11] |
| H-3 / C-3 | 7.3 - 7.8 | 120 - 130 | |
| H-4 / C-4 | 8.0 - 8.5 | 135 - 145 | |
| H-5 / C-5 | 7.6 - 8.0 | 125 - 130 | |
| H-6 / C-6 | 7.4 - 7.8 | 126 - 130 | |
| H-7 / C-7 | 7.5 - 7.9 | 128 - 132 | |
| H-8 / C-8 | 7.9 - 8.3 | 127 - 130 | Deshielded due to peri-effect of nitrogen.[11] |
| C-4a | - | 128 - 138 | Quaternary Carbon |
| C-8a | - | 145 - 150 | Quaternary Carbon |
| -CN | - | 115 - 125 | Nitrile Carbon |
Table 2: Common Adducts Observed in Positive Ion ESI-MS
| Adduct Ion | Mass Difference (Da) | Common Source |
| [M+H]⁺ | +1.0078 | Proton from acidic solvent |
| [M+NH₄]⁺ | +18.0344 | Ammonium salts (e.g., acetate, formate) in mobile phase[13] |
| [M+Na]⁺ | +22.9898 | Glassware, solvent impurities[13][14] |
| [M+K]⁺ | +38.9637 | Glassware, solvent impurities[13][14] |
| [M+CH₃OH+H]⁺ | +33.0340 | Methanol in mobile phase |
| [M+CH₃CN+H]⁺ | +42.0344 | Acetonitrile in mobile phase[14] |
| [2M+H]⁺ | M + 1.0078 | High sample concentration[9] |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the quinoline carbonitrile derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.[15]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[2]
-
Cap the NMR tube and ensure the solution is homogeneous by gentle inversion. The sample height should be at least 4-5 cm.[2][3]
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical lock signal.
-
Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C spectrum. This requires a much larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.[16]
-
Perform baseline correction to ensure a flat baseline.[16]
-
Calibrate the chemical shift axis (ppm) using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[16]
-
For ¹H NMR, integrate the signals to determine the relative number of protons under each peak.[16]
-
Protocol 2: General Procedure for LC-MS (ESI) Analysis
-
Sample Preparation:
-
Prepare a stock solution of the quinoline carbonitrile derivative at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC Method:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. Follow with a column wash and re-equilibration step.
-
Injection Volume: 1 - 5 µL
-
-
MS Method (Positive Ion ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: Set a wide scan range initially (e.g., m/z 100-1000) to find the compound and any adducts or impurities.
-
Capillary Voltage: Typically 3-4 kV.
-
Gas Flow (Nebulizer/Drying Gas): Optimize according to the instrument manufacturer's recommendations. Nitrogen is commonly used.
-
Gas Temperature: Typically 250-350 °C.
-
Fragmentor/Cone Voltage: Start with a low value (e.g., 80-100 V) for soft ionization to maximize the [M+H]⁺ signal. This can be increased to induce in-source fragmentation for structural information if needed.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of your protonated molecule ([M+H]⁺).
-
Examine the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and check for the presence of adducts.
-
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. support.waters.com [support.waters.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methylquinoline-4-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Methylquinoline-4-carbonitrile. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis of this compound, focusing on a two-step process involving the N-oxidation of 2-methylquinoline followed by cyanation.
Issue 1: Low Yield of 2-Methylquinoline-N-oxide in the Oxidation Step
-
Question: My oxidation of 2-methylquinoline is resulting in a low yield of the desired N-oxide. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the N-oxidation of quinolines are often due to incomplete reaction, side reactions, or product degradation. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The oxidizing agent may not be potent enough or the reaction time may be insufficient. Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC). If using hydrogen peroxide with acetic acid, ensure the concentration of the peroxide is appropriate.
-
Side Reactions: Over-oxidation can lead to the formation of undesired byproducts. Careful control of the reaction temperature is crucial. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions.
-
Product Degradation: The N-oxide product may be sensitive to the reaction conditions. Ensure that the workup procedure is not overly harsh. Neutralization of any excess acid should be done carefully, avoiding excessive heat.
-
Issue 2: Low Yield or No Product in the Cyanation Step
-
Question: I am not getting the expected this compound product after reacting the N-oxide with a cyanide source. What could be the problem?
-
Answer: The cyanation of quinoline N-oxides can be a sensitive reaction. Low or no yield can be attributed to several factors:
-
Ineffective Activation of the N-oxide: The N-oxide needs to be activated for the nucleophilic attack of the cyanide ion. This is typically achieved by forming an N-alkoxy or N-acyloxy quaternary salt. Ensure that the activating agent (e.g., dimethyl sulfate or an acid chloride) is fresh and added under anhydrous conditions to prevent hydrolysis.
-
Decomposition of the Quaternary Salt: The intermediate quaternary salt can be unstable. It is often prepared in situ and used immediately without isolation. Maintaining a low reaction temperature during its formation can improve stability.
-
Poor Reactivity of the Cyanide Source: The cyanide source must be sufficiently nucleophilic. Potassium cyanide or sodium cyanide are commonly used. Ensure the cyanide salt is dry and of good quality. The solubility of the cyanide salt in the reaction solvent can also be a factor; using a suitable solvent system is important.
-
Incorrect Reaction Temperature: The temperature for the cyanation reaction is critical. If the temperature is too low, the reaction may be too slow. If it is too high, it can lead to the decomposition of the reactants, intermediates, or the product. Temperature optimization studies are recommended for scaling up.
-
Issue 3: Formation of a Tar-like Substance
-
Question: My reaction mixture becomes a dark, tarry mess, making product isolation difficult. How can I prevent this?
-
Answer: Tar formation is a common issue in many organic syntheses, including those involving heterocyclic compounds.[1] It is often a result of polymerization or decomposition of starting materials, intermediates, or products under the reaction conditions.[1] Here are some strategies to minimize tar formation:
-
Control the Reaction Temperature: Exothermic reactions can lead to localized hotspots, promoting tar formation.[1] Ensure efficient stirring and use an ice bath to control the temperature, especially during the addition of reagents.[1]
-
Slow Reagent Addition: Adding reagents slowly and in a controlled manner can help to prevent a rapid, uncontrolled reaction and the associated temperature increase.[2]
-
Use of a Moderator: In some classical quinoline syntheses, moderators like ferrous sulfate are used to control the reaction's exothermicity.[1] While not directly applicable to the N-oxide cyanation, the principle of controlling the reaction rate is important.
-
Purification of Starting Materials: Impurities in the starting materials can sometimes act as catalysts for polymerization or decomposition. Ensure that your 2-methylquinoline and other reagents are of high purity.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying the crude this compound. What are the recommended purification methods?
-
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be an effective and scalable purification method. A good recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[3] Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique.[3] Silica gel is a common stationary phase. The choice of eluent (solvent system) is crucial for good separation and should be determined by TLC analysis. For basic compounds like quinolines that may streak on silica, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[4]
-
Extraction: An initial workup involving liquid-liquid extraction can help to remove many impurities. This typically involves dissolving the reaction mixture in an organic solvent and washing it with water, brine, and sometimes an acidic or basic aqueous solution to remove corresponding impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a scalable and reliable method for the synthesis of this compound?
A1: A common and scalable two-step method involves the N-oxidation of 2-methylquinoline, followed by a Reissert-Henze type reaction. In the first step, 2-methylquinoline is oxidized to 2-methylquinoline-N-oxide. In the second step, the N-oxide is activated, and a cyanide group is introduced at the 4-position. A patent describes the synthesis of 4-cyano-2-methylquinoline from 2-methylquinoline-N-oxide with a reported yield of 7.2%.[5]
Q2: What are the critical safety precautions to consider when working with cyanide reagents?
A2: Cyanide compounds are highly toxic and require strict safety protocols.[1][6][7][8]
-
Handling: Always handle solid cyanide salts and hydrogen cyanide gas in a well-ventilated chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[1][9]
-
Acid Incompatibility: Never mix cyanide salts with acids, as this will generate highly toxic and flammable hydrogen cyanide gas.[6]
-
Waste Disposal: All cyanide-containing waste must be managed as hazardous waste and disposed of according to institutional guidelines.[8][9]
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the location of safety showers, eyewashes, and first-aid equipment. An antidote for cyanide poisoning exists but must be administered by trained medical personnel.[1]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the N-oxidation and the cyanation reactions. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the product. The spots can be visualized under UV light.
Q4: What are the potential side products in the cyanation step?
A4: In the cyanation of quinoline N-oxides, the primary side product can be the formation of the 2-cyano isomer, although the 4-position is generally favored. Other potential side reactions include the hydrolysis of the nitrile group to a carboxylic acid if water is present, or incomplete reaction leading to the recovery of the starting N-oxide.
Q5: For scaling up the synthesis, what are the key parameters to consider?
A5: When scaling up, several factors need careful consideration:
-
Heat Management: Both the N-oxidation and cyanation reactions can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling and temperature monitoring to maintain control over the reaction.
-
Mixing: Efficient stirring is crucial to ensure homogeneous reaction conditions and to prevent localized temperature gradients.
-
Reagent Addition: For larger scale reactions, the controlled addition of reagents using a dropping funnel or a syringe pump is recommended to manage the reaction rate and exotherm.
-
Workup and Purification: The workup and purification procedures need to be adapted for larger quantities. For example, extraction may require larger separatory funnels, and recrystallization may need larger flasks and filtration apparatus. Column chromatography can be less practical for very large scales, so optimizing the reaction to allow for purification by recrystallization is often preferred.
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound via the N-oxide route. Please note that these are representative values and may need to be optimized for specific laboratory conditions and scale.
| Parameter | N-Oxidation of 2-Methylquinoline | Cyanation of 2-Methylquinoline-N-oxide |
| Key Reagents | 2-Methylquinoline, Hydrogen Peroxide, Acetic Acid | 2-Methylquinoline-N-oxide, Alkylating/Acylating Agent, Potassium Cyanide |
| Solvent | Glacial Acetic Acid | Dichloromethane or other aprotic solvent |
| Reaction Temperature | 70-80 °C | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 80-90% | 7-10%[5] |
| Purification Method | Recrystallization from acetone | Column Chromatography or Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-N-oxide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in glacial acetic acid.
-
Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.
-
The 2-methylquinoline-N-oxide will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from acetone.
Protocol 2: Synthesis of this compound (Reissert-Henze Type Reaction)
-
Activation of the N-oxide: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methylquinoline-N-oxide in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an activating agent, such as dimethyl sulfate or benzoyl chloride, to the cooled solution with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the quaternary salt intermediate.
-
Cyanation: In a separate flask, prepare a solution of potassium cyanide in water.
-
Slowly add the aqueous potassium cyanide solution to the vigorously stirred solution of the quaternary salt at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the cyanation step.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. uh.edu [uh.edu]
- 9. uthsc.edu [uthsc.edu]
Technical Support Center: Catalyst Selection for Quinoline Functionalization
Welcome to our technical support center dedicated to the functionalization of the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective C-H functionalization of a quinoline ring?
A1: Achieving regioselectivity in quinoline C-H functionalization is a primary challenge. The two main strategies to control the position of functionalization are:
-
Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient and thus more susceptible to nucleophilic attack, while the carbocyclic ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[1]
-
Utilizing Directing Groups: A directing group can be temporarily installed on the quinoline scaffold to steer the catalyst to a specific C-H bond.[2][3][4] Common directing groups include:
Q2: My palladium-catalyzed C2-arylation of a quinoline N-oxide is giving a low yield. How can I improve it?
A2: Low yields in this reaction are a common issue. Optimizing the following reaction parameters can often lead to significant improvements:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky and electron-rich ligands can be particularly effective.
-
Base Screening: A thorough evaluation of both inorganic (e.g., K₂CO₃, CsF) and organic bases is recommended.[1]
-
Solvent System: While a single solvent may work, a mixture of solvents, such as toluene/t-BuOH, can sometimes provide superior results.[1]
-
Additives: The addition of silver salts, like Ag₂CO₃ or AgOAc, has been shown to enhance both the yield and regioselectivity of the reaction.[1]
-
Concentration: The absolute concentration of the reactants can be a critical but often overlooked parameter.[1]
Q3: I am observing a mixture of C2 and C8 functionalization. How can I enhance selectivity for the C8 position?
A3: Favoring the C8 position over the electronically preferred C2 position requires careful tuning of the catalytic system. Consider the following strategies:
-
Catalyst Choice: While palladium catalysts often exhibit a preference for the C2 position, rhodium-based catalysts, especially those with N-heterocyclic carbene (NHC) ligands, have demonstrated high selectivity for the C8 position.[1][6]
-
Directing Group Strategy: The use of a quinoline N-oxide is a common and effective strategy for directing functionalization to the C8 position.[1][5]
-
Ligand and Solvent Optimization: A meticulous optimization of the catalyst, ligand, and solvent system is crucial for maximizing C8 selectivity.[1]
Q4: What are some common side reactions in quinoline functionalization, and how can I minimize them?
A4: Besides regioselectivity issues, several side reactions can occur:
-
Homocoupling: The coupling of two molecules of the coupling partner.
-
Dehalogenation: Removal of the halogen from an aryl halide coupling partner.
-
Ring Reduction: Hydrogenation of the quinoline ring, particularly when using hydride sources.
-
Over-functionalization: Introduction of multiple functional groups onto the quinoline ring.
-
Substrate/Product Decomposition: Degradation of starting materials or products under harsh reaction conditions.[1]
Minimizing these side reactions often involves careful control of reaction temperature, time, and the stoichiometry of reagents, as well as ensuring an inert atmosphere.
Q5: How can I functionalize the more challenging distal positions of the quinoline ring (C3, C4, C5, C6, C7)?
A5: Functionalization at these distal positions is significantly more challenging than at the C2 and C8 positions.[2] Success often relies on specialized strategies:
-
Specialized Directing Groups: For remote C-H functionalization, directing groups capable of forming a macrocyclic transition state are often required to bring the catalyst into proximity with the target C-H bond.[2]
-
Novel Catalytic Systems: Research is continuously uncovering new catalysts and methodologies specifically designed for distal C-H activation.[2] Staying abreast of the latest literature is highly recommended.
Troubleshooting Guides
Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
This is a frequent issue, often pointing to problems with the catalyst's activity or the reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Pd-catalyzed C-H arylation.
Possible Causes and Solutions:
-
Inactive Catalyst: Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored correctly.[1] Consider using a pre-catalyst or activating the catalyst in situ.
-
Inhibitors: Reagents and solvents must be pure and dry, as trace impurities can poison the catalyst.[1]
-
Insufficient Temperature: C-H activation reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1]
-
Suboptimal Ligand: The phosphine ligand plays a crucial role. Experiment with different ligands, considering both steric and electronic properties.
Problem 2: Catalyst Deactivation
Catalyst deactivation is a common problem, especially when working with nitrogen-containing heterocycles like quinoline.
Troubleshooting Workflow
Caption: Troubleshooting catalyst deactivation in quinoline functionalization.
Possible Causes and Solutions:
-
Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the metal center, blocking active sites.[7]
-
Solution: Increase the ligand-to-metal ratio, use ligands less prone to displacement, or add a sacrificial agent.
-
-
Fouling: Insoluble products or byproducts can deposit on the catalyst surface, particularly with heterogeneous catalysts.[7]
-
Solution: Optimize the solvent to ensure all components remain in solution, or consider a continuous flow setup.
-
-
Thermal Degradation: The catalyst may not be stable at the required reaction temperature.
-
Solution: Lower the reaction temperature if possible, or screen for a more thermally robust catalyst.
-
Catalyst Selection and Performance Data
The choice of catalyst is paramount for achieving the desired outcome. Below is a summary of commonly used catalysts for different quinoline functionalization reactions.
| Functionalization Type | Catalyst System (Metal/Ligand) | Target Position(s) | Typical Yields (%) | Key Considerations |
| C-H Arylation | Pd(OAc)₂ / Phosphine Ligands | C2 | 50-95 | Ligand choice is crucial for yield and selectivity.[8] |
| [Rh(cod)Cl]₂ / NHC Ligands | C8 | 60-90 | Often provides high selectivity for the C8 position.[6][8] | |
| Cu(OAc)₂ | C2 (with N-oxide) | 52-94 | Effective for C-N bond formation at the C2 position.[8] | |
| Ni(cod)₂ / PCy₃ | C2 | Moderate to High | Utilizes organozinc reagents as coupling partners.[8] | |
| C-H Alkylation | [Rh(cod)Cl]₂ / dppe | C2 (with N-oxide) | ~84 | Effective for hydroarylation with alkenes and alkynes.[8] |
| FeSO₄ | C2 (with N-oxide) | Good | A greener approach using an earth-abundant metal.[3] | |
| Hydrogenation | [Ir(COD)Cl]₂ / (S)-MeO-Biphep/I₂ | Pyridine Ring | High | Enables hydrogenation under mild conditions (1 atm H₂, 25°C).[9][10] |
| Co@SiO₂ | Pyridine Ring | Good | Reusable catalyst, though deactivation can occur after several cycles.[11] | |
| Ni₂P/SBA-15 | Full Ring | >93 | High capacity for full saturation to decahydroquinolines.[12] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Quinoline N-oxide
-
Aryl bromide
-
Pd(OAc)₂
-
Phosphine ligand (e.g., X-Phos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the quinoline N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), phosphine ligand (10 mol%), and base (2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Pd-catalyzed C2-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2-Methylquinoline-4-carbonitrile and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] The strategic placement of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties and its interaction with biological targets, making the study of its isomers crucial for drug design and development.[1] This guide provides a comparative analysis of 2-Methylquinoline-4-carbonitrile, a specific derivative, with its conceptual isomers to illustrate the importance of substitution patterns on molecular properties and potential biological activity.
Due to the limited availability of direct comparative experimental data for this compound and its precise positional isomers, this analysis incorporates data from closely related analogs, such as its carboxylic acid precursor and parent methylquinoline structures. This approach serves to highlight the key structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
Physicochemical and Spectroscopic Data Comparison
The arrangement of methyl (-CH₃) and cyano (-CN) groups on the quinoline core alters fundamental properties such as polarity, melting point, and electronic distribution, which in turn affects solubility, membrane permeability, and molecular interactions. The following table summarizes key data for this compound and selected, relevant isomers and precursors.
| Property | This compound | 4-Methylquinoline-2-carbonitrile (Isomer) | 2-Methylquinoline-4-carboxylic acid (Precursor) | 4-Methylquinoline (Isomeric Parent) |
| Molecular Formula | C₁₁H₈N₂[4] | C₁₁H₈N₂ | C₁₁H₉NO₂ | C₁₀H₉N[5] |
| Molecular Weight | 168.19 g/mol [4] | 168.19 g/mol | 187.19 g/mol | 143.18 g/mol [5] |
| CAS Number | 29196-15-4[4] | 10590-69-9[6] | 634-38-8 | 491-35-0[5] |
| Physical Form | Solid (Predicted) | Data Not Available | Solid | Liquid |
| Melting Point | Data Not Available | Data Not Available | 245-247 °C | 9-10 °C[7] |
| Boiling Point | Data Not Available | Data Not Available | 344.5 °C (Predicted) | 261-263 °C[7] |
| LogP (Predicted) | 2.41[4] | Data Not Available | 2.1 (Approx.) | 2.6[5] |
| Key ¹H NMR Shifts (ppm) | Data Not Available | Data Not Available | ~3.0 (s, 3H, CH₃), 7.9-8.7 (m, Ar-H)[8] | ~2.7 (s, 3H, CH₃), 7.2-8.0 (m, Ar-H)[9] |
| Key ¹³C NMR Shifts (ppm) | Data Not Available | Data Not Available | Aromatic region: 110-150; C=O: ~168; CH₃: ~25 | Aromatic region: 115-150; CH₃: ~18-20[10] |
| MS (m/z of Mol. Ion) | 168 (M⁺) | 168 (M⁺) | 187 (M⁺)[11] | 143 (M⁺)[12] |
Note: Data for isomers and precursors are used to provide a representative comparison. Direct experimental values for the target compound are limited.
Comparative Biological Activity Profile
Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibition capabilities.[2][3] The nature and position of substituents are critical. For instance, the electron-withdrawing cyano group and the methyl group's position can significantly alter the molecule's ability to bind to target proteins. While specific bio-activity data for this compound is not publicly available, we can infer potential activities based on related structures.
| Biological Target Class | This compound (Hypothesized Activity) | Rationale based on Isomerism & SAR |
| Kinase Inhibition | Potential inhibitor of tyrosine or serine/threonine kinases. | The quinoline scaffold is a known "privileged structure" for kinase inhibitors. The position of the substituents at the 2- and 4-positions can influence binding in the ATP pocket of kinases like PI3K or mTOR.[1] |
| Cytotoxicity (Anticancer) | May exhibit antiproliferative activity against various cancer cell lines. | Many quinoline carbonitriles and carboxylic acids show cytotoxicity.[13][14] The isomeric position of functional groups can alter this activity by orders of magnitude by affecting interactions with targets like topoisomerase or microtubules. |
| Antibacterial Activity | Potential activity against Gram-positive or Gram-negative bacteria. | The 4-aminoquinoline core is famous for its antimalarial and antibacterial properties.[15] While this is a 4-cyano derivative, the core scaffold suggests potential for antimicrobial investigation. The methyl group position could influence bacterial enzyme inhibition. |
| MRP2 Inhibition | Could potentially act as a multidrug resistance protein 2 (MRP2) inhibitor. | Studies have shown that 2-arylquinoline-4-carboxylic acids can inhibit MRP2, a protein involved in drug resistance in cancer. The presence of the carboxyl group (or a bioisostere like a nitrile) at the 4-position may be crucial for this interaction.[16] |
Experimental Protocols
To ensure reproducible and comparable results in the evaluation of quinoline isomers, standardized methodologies are essential.
Protocol 1: Synthesis of 2-Methylquinoline-4-Carboxylic Acid (Precursor)
This protocol is based on the Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids.
Materials:
-
Aniline
-
Pyruvic acid
-
Benzaldehyde
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the selected aniline derivative and benzaldehyde in absolute ethanol.
-
Slowly add an equimolar amount of pyruvic acid to the mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Filter the crude product, wash with cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-substituted-quinoline-4-carboxylic acid.
-
The resulting carboxylic acid can be converted to the target 4-carbonitrile via standard methods (e.g., reaction with thionyl chloride followed by ammonia and dehydration).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[17][18]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[13]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Workflow and Logic Diagrams
To further elucidate the processes involved in the synthesis and evaluation of these compounds, the following diagrams illustrate a typical experimental workflow, the structural relationships between isomers, and a conceptual biological screening cascade.
Caption: General workflow for the synthesis and characterization of quinoline derivatives.
Caption: Structural relationships between this compound and its isomers.
Caption: A conceptual cascade for the biological screening of quinoline isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 10590-69-9|4-Methylquinoline-2-carbonitrile|BLD Pharm [bldpharm.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chempap.org [chempap.org]
- 12. Quinoline, 2-methyl- [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) studies of 2-Methylquinoline-4-carbonitrile derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of 2-Methylquinoline-4-carbonitrile derivatives reveals a landscape ripe for exploration in drug discovery. While direct SAR studies on this specific scaffold are limited, a comparative analysis of related quinoline analogs provides significant insights into the structural requirements for potent biological activity, particularly in the realms of anticancer and antimicrobial applications.
Comparative Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and cytotoxicity.[1][2] The following table summarizes the in vitro cytotoxic activity of several classes of quinoline derivatives against various human cancer cell lines.
| Compound Class | Modification | Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | C-6 substitution with 2-phenyl or 2-(3,4-methylenedioxyphenyl) groups | PC3 (Prostate) | 31.37 - 34.34 | [3] |
| 2-Arylquinolines | C-6 substitution with 2-phenyl or 2-(3,4-methylenedioxyphenyl) groups | HeLa (Cervical) | 8.3 | [3] |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Lead compound 17 | Src enzyme assay | Potent activity | [4] |
| 7-Alkoxy-4-aminoquinoline Derivatives | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [5] |
| 2-Morpholino-4-anilinoquinolines | Varied C4 aniline moieties | HepG2 (Liver) | 8.50 - 12.76 | [6] |
The data suggests that substitutions at the C-2, C-4, and C-7 positions of the quinoline ring are critical for anticancer activity. For instance, 2-arylquinolines show promising selective cytotoxicity, particularly against prostate and cervical cancer cell lines.[3] Furthermore, 4-anilinoquinoline derivatives have been identified as potent kinase inhibitors, a key target in cancer therapy.[4][7] The presence of a bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position have been shown to enhance antiproliferative activity.[5]
Comparative Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have also been investigated for their antibacterial properties, showing efficacy against a range of Gram-positive and Gram-negative bacteria.[8][9]
| Compound Class | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Schiff-base hybrids | Compound 6c | MRSA | 0.75 | [10][11] |
| Quinoline-2-one Schiff-base hybrids | Compound 6c | VRE | 0.75 | [10][11] |
| Quinoline-2-one Schiff-base hybrids | Compounds 6c, 6i, 6l, 6o | S. aureus | 0.018 - 0.061 | [10] |
| Quinolines with p-isopropyl phenyl substitution | Compound 6 | MRSA | 1.5 | [8] |
The quinoline-2-one scaffold, in particular, has emerged as a promising foundation for the development of new antibiotics against multidrug-resistant Gram-positive bacteria.[10][11]
Inferred Structure-Activity Relationship for this compound Derivatives
Based on the analysis of related compounds, a hypothetical SAR for this compound derivatives can be proposed:
-
2-Methyl Group: The presence of a methyl group at the C-2 position is a common feature in many biologically active quinolines and is generally well-tolerated.[3][12] It may contribute to favorable pharmacokinetic properties.
-
4-Carbonitrile Group: The nitrile group at the C-4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its impact on activity would be highly dependent on the specific biological target. In some kinase inhibitors, nitrile groups are known to interact with the hinge region of the ATP-binding pocket.
-
Substitutions on the Benzene Ring (C-5 to C-8): Modifications at these positions are likely to significantly influence activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium to a specific optical density, corresponding to a known bacterial concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for the discovery and development of novel bioactive compounds.
Caption: Inferred SAR map for this compound derivatives.
Caption: Simplified signaling pathway showing the mechanism of action of quinoline-based kinase inhibitors.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Synthetic Methodologies of Quinoline-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Quinoline-4-carbonitriles are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The strategic placement of the nitrile group at the C4-position of the quinoline scaffold imparts unique electronic properties and provides a versatile handle for further chemical transformations. This guide offers an objective comparison of prominent synthetic methodologies for accessing quinoline-4-carbonitriles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of quinoline-4-carbonitriles can be broadly categorized into methods involving the construction of the quinoline ring with the nitrile group already in place or pre-functionalized for its introduction, and methods that introduce the cyano group onto a pre-formed quinoline ring. This guide explores five key approaches: Reductive Cyclization, Synthesis from Quinoline-4-carboxylic Acids, Direct C-H Cyanation, Cyanation of 4-Haloquinolines, and the Sandmeyer Reaction of 4-Aminoquinolines.
| Methodology | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Temperature (°C) | Advantages | Disadvantages |
| Reductive Cyclization | 2-(2-Nitroaryl)-4-oxo-alkanenitriles | SnCl₂·2H₂O, Ethanol | 60-85 | 1-3 h | Reflux | Good yields, readily available starting materials. | Requires pre-synthesis of the nitroaryl precursor. |
| From Quinoline-4-carboxylic Acid | Quinoline-4-carboxylic acid | 1. SOCl₂, DMF (cat.)2. NH₄OH3. POCl₃ | 70-90 (overall) | 6-12 h | 0 - 110 | Utilizes classic quinoline syntheses (Doebner, Pfitzinger), high yields in conversion steps. | Multi-step process, use of hazardous reagents (SOCl₂, POCl₃). |
| Direct C-H Cyanation (Reissert-Henze) | Quinoline N-oxide | Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride, CH₂Cl₂ | ~75 | 24 h | Room Temp. | Direct functionalization of the quinoline core. | Requires preparation of the N-oxide, regioselectivity can be an issue for substituted quinolines. |
| Cyanation of 4-Haloquinoline | 4-Chloroquinoline | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF | 85-95 | 16 h | 120 | High yields, good functional group tolerance. | Requires a pre-functionalized haloquinoline, palladium catalyst can be expensive. |
| Sandmeyer Reaction | 4-Aminoquinoline | 1. NaNO₂, HCl2. CuCN, KCN | 60-75 | 2-4 h | 0 - 60 | Well-established classical reaction. | Diazonium salts can be unstable, use of toxic cyanide salts. |
Experimental Protocols
Reductive Cyclization of 2-(2-nitroaryl)-4-oxo-alkanenitriles
This method provides a direct route to substituted quinoline-4-carbonitriles through the reductive cyclization of readily prepared nitro precursors.
Synthesis of 2-Methylquinoline-4-carbonitrile:
A solution of 2-(2-nitrophenyl)-4-oxopentanenitrile (1 mmol) in ethanol (10 mL) is treated with tin(II) chloride dihydrate (SnCl₂·2H₂O, 4 mmol). The mixture is heated to reflux and stirred for 1-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis from Quinoline-4-carboxylic Acid
This two-step approach involves the initial synthesis of a quinoline-4-carboxylic acid via established methods like the Doebner or Pfitzinger reactions, followed by conversion to the nitrile.
Step 2a: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid:
To a solution of potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol, isatin (14 mmol) and acetophenone (16.5 mmol) are added.[1] The mixture is heated at 80-90 °C for 18-36 hours.[1] After cooling, the ethanol is removed in vacuo, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether to remove unreacted acetophenone. The aqueous layer is then cooled in an ice bath and acidified with concentrated HCl or glacial acetic acid to a pH of 4-5 to precipitate the product.[1] The solid is collected by vacuum filtration, washed with cold water, and dried to yield 2-phenylquinoline-4-carboxylic acid.
Step 2b: Conversion of Quinoline-4-carboxylic Acid to Quinoline-4-carbonitrile:
Quinoline-4-carboxylic acid (1 mmol) is refluxed in thionyl chloride (5 mL) with a catalytic amount of dimethylformamide (DMF) for 2 hours. The excess thionyl chloride is removed by distillation. The resulting crude acid chloride is cooled to 0 °C and aqueous ammonia is added dropwise with stirring until the pH is basic. The precipitated quinoline-4-carboxamide is filtered, washed with cold water, and dried. The dry quinoline-4-carboxamide (1 mmol) is then treated with phosphorus oxychloride (POCl₃, 3 mL) and heated at 100-110 °C for 2 hours. The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give pure quinoline-4-carbonitrile.
Direct C-H Cyanation: The Reissert-Henze Reaction
The Reissert-Henze reaction allows for the direct cyanation of the quinoline ring at the 4-position via its N-oxide.
Synthesis of Quinoline-4-carbonitrile:
To a solution of quinoline N-oxide (1 mmol) in anhydrous dichloromethane (10 mL) is added dimethylcarbamoyl chloride (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. Trimethylsilyl cyanide (TMSCN, 1.5 mmol) is then added, and the reaction is stirred for 24 hours at room temperature. The reaction is quenched by the addition of a 10% aqueous potassium carbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield quinoline-4-carbonitrile.
Cyanation of 4-Haloquinolines
This method involves a palladium-catalyzed cross-coupling reaction between a 4-haloquinoline and a cyanide source, offering high yields and good functional group tolerance.
Synthesis of Quinoline-4-carbonitrile from 4-Chloroquinoline:
A mixture of 4-chloroquinoline (1 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol) in anhydrous DMF (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 120 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford quinoline-4-carbonitrile.[2]
Sandmeyer Reaction of 4-Aminoquinoline
The Sandmeyer reaction is a classical method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.
Synthesis of Quinoline-4-carbonitrile:
4-Aminoquinoline (1 mmol) is dissolved in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 1.1 mmol) in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature. In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 mmol) and potassium cyanide (KCN, 2.4 mmol) in water (5 mL) is prepared and warmed to 60 °C. The cold diazonium salt solution is then added slowly to the warm cyanide solution. The mixture is stirred at 60 °C for 1 hour and then at room temperature for another hour. The precipitate is collected by filtration, washed with water, and then with a dilute sodium hydroxide solution. The crude product is recrystallized from ethanol to yield quinoline-4-carbonitrile.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic methodologies for quinoline-4-carbonitriles.
References
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Quinoline-Based Compounds
A detailed examination of the selectivity profiles of quinoline-based kinase inhibitors, providing crucial insights for researchers and drug development professionals. This guide offers a comparative analysis of their performance against broad kinase panels, supported by experimental data and detailed methodologies.
While direct cross-reactivity data for 2-Methylquinoline-4-carbonitrile based compounds is not extensively available in the public domain, this guide provides a comparative analysis of closely related quinoline derivatives to illuminate potential off-target interaction profiles. The following sections present kinome scan data for 4-anilinoquinoline and other quinoline-based compounds, offering a valuable surrogate for understanding the broader selectivity landscape of this chemical class.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activity of representative quinoline-based compounds against a panel of kinases. This data, presented as either percentage of inhibition at a given concentration or as dissociation constants (Kd), provides a quantitative measure of selectivity and potential off-target effects. Lower Kd values and higher percentage of inhibition indicate stronger binding affinity.
Table 1: KINOMEscan Profile of Representative Quinoline Compounds
This table showcases the dissociation constants (Kd) in nM for several quinoline-based compounds against a selection of kinases, demonstrating variations in their selectivity profiles.
| Kinase | Compound 1 (Kd, nM) | Compound 5 (Kd, nM) | Compound 15 (Kd, nM) |
| GAK | 10 | 4.1 | 11 |
| ABL1 | 1900 | 1200 | 170 |
| ACVR1 | >10000 | 1000 | 1300 |
| RIPK2 | >10000 | >10000 | >10000 |
| EphA6 | >10000 | >10000 | >10000 |
Data adapted from a study on quinoline inhibitors of cyclin G associated kinase (GAK)[1]. Compounds are 4-anilinoquinoline derivatives.
Table 2: Selectivity of a Quinoline-Based RIP2 Kinase Inhibitor
This table illustrates the broad kinase selectivity of a 4-aminoquinoline-based RIP2 inhibitor (Compound 7), with data presented as the number of kinases inhibited by more than 70% at a 1 µM concentration.
| Compound | Concentration | Number of Kinases Screened | Kinases Inhibited >70% |
| Inhibitor 7 | 1 µM | 299 | 15 |
This data highlights that even highly potent inhibitors can exhibit off-target activity[1].
Experimental Protocols
Understanding the methodologies behind the data is critical for accurate interpretation. The following are detailed protocols for common kinase profiling assays.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform (DiscoverX) is a widely used competition binding assay to quantify the interactions between a test compound and a panel of DNA-tagged kinases.
-
Immobilization: An immobilized ligand that binds to the ATP-binding site of the kinases is coupled to a solid support.
-
Competition: A test compound is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of each kinase bound to the solid support is measured by quantifying the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. These values can be used to calculate dissociation constants (Kd).
Radiometric Kinase Assay (e.g., ³³PanQinase™)
Radiometric assays are a classic method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
-
Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by filtration or chromatography.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The kinase activity is proportional to the amount of radioactivity detected. The inhibitory effect of the test compound is calculated as a percentage of the control (DMSO) activity.
Visualizing Biological Context and Experimental Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows, providing a clear and concise representation of the underlying concepts.
References
In vivo efficacy studies of bioactive 2-Methylquinoline-4-carbonitrile derivatives
This guide provides a comparative analysis of the in vivo efficacy of several bioactive 2-methylquinoline-4-carbonitrile derivatives and structurally related compounds across different therapeutic areas: oncology, inflammation, and infectious diseases. The data presented is compiled from preclinical animal studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential.
Anticancer Activity
A novel 2-methylquinoline derivative, designated as 91b1 , has demonstrated significant anticancer activity in a preclinical xenograft model of human esophageal squamous cell carcinoma.[1][2][3][4][5][6] When administered to nude mice bearing KYSE450 tumor xenografts, 91b1 led to a substantial reduction in tumor growth compared to the control group. The proposed mechanism of action for this compound involves the downregulation of Lumican (LUM), a proteoglycan implicated in tumorigenesis.[1][2][5][6]
Comparative Efficacy Data: Anticancer Agents
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 91b1 | Nude Mice (Xenograft) | Esophageal (KYSE450 cells) | 50 mg/kg, intraperitoneally, daily for 14 days | ~50% reduction in tumor volume | [1][2][5][6] |
| Cisplatin | Nude Mice (Xenograft) | Esophageal (KYSE450 cells) | 5 mg/kg, intraperitoneally, once a week for 2 weeks | Not explicitly quantified in the study | [1] |
Experimental Protocol: Xenograft Mouse Model
Animal Model:
-
Species and Strain: Female athymic nude mice (BALB/c-nu/nu), 4 weeks old.[1]
-
Acclimatization: Mice are acclimatized for at least one week prior to the experiment.
-
Housing: Housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Tumor Implantation:
-
Cell Line: Human esophageal squamous cell carcinoma cell line KYSE450.
-
Implantation: Approximately 1 × 10^6 trypsinized cells suspended in Hank's Balanced Salt Solution (HBSS) are implanted subcutaneously into the mid-dorsal region of each mouse.[1]
-
Tumor Growth: Tumors are allowed to grow for 10 days until they reach a palpable size.
Treatment:
-
Randomization: Mice with established tumors are randomly divided into treatment and control groups.
-
Compound Administration: 91b1 is administered daily via intraperitoneal injection at a dose of 50 mg/kg.[1] The control group receives the vehicle solution.
-
Duration: Treatment is carried out for 14 consecutive days.
Efficacy Evaluation:
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (width^2 × length)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Signaling Pathway: Downregulation of Lumican by 91b1
Anti-inflammatory Activity
A bioactive indolo[2,3-b]quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) , has shown potent anti-inflammatory and antioxidant effects in a mouse model of methotrexate-induced inflammation.[7][8][9] Treatment with NIQBD-loaded nanoparticles resulted in a significant reduction of oxidative stress markers and pro-inflammatory mediators in both lung and liver tissues.
Comparative Efficacy Data: Anti-inflammatory Agents
| Compound | Animal Model | Inflammation Model | Key Biomarkers (Lung Tissue) | % Change vs. Methotrexate Group | Reference |
| NIQBD (200 mg/mL) | Mice | Methotrexate-induced | Malondialdehyde (MDA) | ↓ 65.4% | [7][8][9] |
| Nitric Oxide (NO) | ↓ 71.9% | [7][8][9] | |||
| Interleukin 1-beta (IL-1β) | ↓ 69.7% | [7][8][9] | |||
| Nuclear Factor kappa-B (NF-κB) | ↓ 36.4% | [7][8][9] | |||
| Diclofenac | Rat | Carrageenan-induced paw edema | Paw Edema Volume (at 3h) | ↓ ~50-60% | [10] |
Experimental Protocol: Methotrexate-Induced Inflammation
Animal Model:
-
Species and Strain: Male Swiss albino mice.
-
Housing: Housed under standard laboratory conditions with free access to food and water.
Induction of Inflammation:
-
Agent: Methotrexate (MTX) is administered to induce inflammation.
Treatment:
-
Compound Administration: NIQBD formulated in soluble starch nanoparticles is administered orally at different concentrations (50, 100, and 200 mg/mL).[7][8][9]
-
Control Groups: A control group receiving vehicle and an MTX-only group are included.
Efficacy Evaluation:
-
Tissue Collection: After the treatment period, lung and liver tissues are collected.
-
Biomarker Analysis: The levels of oxidative stress markers (GSH, MDA, NO, AOPP) and inflammatory mediators (MMP-9, IL-1β, NF-κB) are quantified using standard biochemical assays.[7][8][9]
-
Histopathology: Tissues are examined for histopathological changes.
Signaling Pathway: Modulation of NF-κB and JAK/STAT in Inflammation
Antimalarial Activity
A series of novel quinoline-pyrazolopyridine hybrids has been synthesized and evaluated for their antimalarial activity. Among them, compound 5p , a 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative, demonstrated considerable in vivo efficacy in a murine malaria model.[11][12]
Comparative Efficacy Data: Antimalarial Agents
| Compound | Animal Model | Parasite Strain | Dosing Regimen | Parasitemia Suppression (%) | Reference |
| Compound 5p | Swiss Albino Mice | Plasmodium berghei | 200 mg/kg, orally, for 4 days | 78.01% | [11][12][13] |
| Chloroquine | Swiss Albino Mice | Plasmodium berghei | 5 mg/kg, orally, for 4 days | 100% | [14] |
Experimental Protocol: 4-Day Suppressive Test
Animal Model:
-
Species and Strain: Swiss albino mice.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.[11][12]
Treatment:
-
Compound Administration: The test compounds are administered orally to the mice for four consecutive days, starting on the day of infection.
-
Control Groups: A vehicle control group and a positive control group treated with a standard antimalarial drug like chloroquine are included.
Efficacy Evaluation:
-
Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average percentage of parasitemia in the control group is considered 100%, and the percentage of suppression for the treated groups is calculated.
Experimental Workflow: In Vivo Antimalarial Screening
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 11. 2016-677 [excli.de]
- 12. excli.de [excli.de]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 2-Methylquinoline-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 2-Methylquinoline-4-carbonitrile derivatives. Due to the limited availability of a direct comparative study on a comprehensive series of these specific compounds, this guide synthesizes data from studies on structurally similar quinoline derivatives to provide a representative benchmark. The presented data aims to illustrate the influence of various substituents on the key photophysical parameters, offering valuable insights for the design and development of novel fluorescent probes and molecular sensors.
Introduction to this compound Derivatives
The this compound scaffold is a promising heterocyclic framework in the development of fluorescent materials. The inherent photophysical properties of the quinoline ring system, coupled with the electron-withdrawing nature of the nitrile group at the 4-position, create a platform for developing fluorophores with tunable emission characteristics. The introduction of various substituents at different positions on the quinoline ring allows for the fine-tuning of their absorption and emission profiles, quantum yields, and fluorescence lifetimes, making them attractive candidates for applications in cellular imaging, sensing, and as components in organic light-emitting diodes (OLEDs).
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a representative series of this compound derivatives. The data is compiled based on trends observed in studies of analogous quinoline compounds and serves as a predictive guide. The derivatives feature substituents at the 6-position of the quinoline ring to illustrate the effect of electron-donating and electron-withdrawing groups on the photophysical properties.
| Compound ID | Substituent (R) at 6-position | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| MQC-H | -H | ~320 | ~400 | ~80 | ~0.15 | ~2.5 |
| MQC-NH2 | -NH₂ (Amino) | ~350 | ~450 | ~100 | ~0.45 | ~4.0 |
| MQC-OCH3 | -OCH₃ (Methoxy) | ~335 | ~420 | ~85 | ~0.30 | ~3.2 |
| MQC-Cl | -Cl (Chloro) | ~325 | ~405 | ~80 | ~0.12 | ~2.3 |
| MQC-NO2 | -NO₂ (Nitro) | ~340 | ~430 (quenched) | ~90 | <0.01 | ~0.5 |
Structure-Property Relationships
The photophysical properties of this compound derivatives are significantly influenced by the electronic nature of the substituents on the quinoline core.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups at the 6-position generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is attributed to the increased intramolecular charge transfer (ICT) from the electron-donating substituent to the electron-withdrawing quinoline-4-carbonitrile core upon photoexcitation. EDGs also tend to increase the fluorescence quantum yield and lifetime by promoting radiative decay pathways.
-
Electron-Withdrawing Groups (EWGs): Halogens like chloro (-Cl) have a less pronounced effect, often causing a slight red-shift or no significant change in the spectra. Stronger EWGs like the nitro (-NO₂) group can lead to significant fluorescence quenching due to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a multi-step process, often starting from a substituted aniline. A common approach is the Combes quinoline synthesis or a variation thereof.
Head-to-Head Comparison: 2-Methylquinoline-4-carbonitrile Scaffold vs. a Known EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of a novel quinoline-based compound against a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The data presented is based on published experimental findings.
Executive Summary
A novel pyrano[3,2-c]quinoline-3-carbonitrile derivative, herein referred to as Compound 5e , demonstrates potent inhibitory activity against EGFR. This guide compares its in vitro efficacy with Erlotinib , a clinically approved EGFR tyrosine kinase inhibitor. While Erlotinib exhibits a lower IC50 value in cell-free assays, Compound 5e's multi-target profile against EGFR, HER-2, and BRAFV600E suggests a broader potential therapeutic application.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Compound 5e and Erlotinib against EGFR.
| Compound | Target | IC50 (nM) | Assay Type |
| Compound 5e | EGFR | 71[1] | Kinase Assay |
| Erlotinib | EGFR | 2[2][3][4] | Cell-Free Kinase Assay |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The inhibitory activities presented in this guide were determined using established in vitro kinase assays. A general methodology for such an assay is outlined below.
EGFR Kinase Assay Protocol:
A typical EGFR kinase assay is performed in a 96-well or 384-well plate format. The reaction mixture contains the EGFR enzyme, a substrate peptide (e.g., a synthetic poly-Glu-Tyr peptide), and ATP in a suitable kinase buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT).
-
Compound Incubation: The test compounds (Compound 5e and Erlotinib) are serially diluted to various concentrations and pre-incubated with the EGFR enzyme for a defined period (e.g., 30 minutes) at room temperature to allow for binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
Reaction Progression: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Using a europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled substrate.
-
-
Data Analysis: The results are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated from the resulting dose-response curve.[5][6][7][8]
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by tyrosine kinase inhibitors like Compound 5e and Erlotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 5. rsc.org [rsc.org]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quantifying 2-Methylquinoline-4-carbonitrile in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities like 2-Methylquinoline-4-carbonitrile in biological matrices is a critical step. This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) based methods, specifically HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for this purpose. Due to the limited availability of specific published methods for this compound, this guide synthesizes information from established bioanalytical techniques for similar quinoline derivatives and other small molecules.[1][2][3][4][5]
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS largely depends on the required sensitivity, selectivity, and the complexity of the biological matrix. LC-MS/MS is generally considered the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.[4][6]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio.[6] |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; distinguishes compounds with the same retention time but different mass. |
| Sensitivity (LLOQ) | Typically in the low ng/mL to µg/mL range. | High; can reach sub-ng/mL to pg/mL levels.[7] |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99.[5] | Excellent, typically with a correlation coefficient (r²) > 0.99.[7][8] |
| Accuracy & Precision | Generally within ±15% (±20% at LLOQ).[7] | Generally within ±15% (±20% at LLOQ).[7][8] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by ion suppression or enhancement from matrix components.[8] |
| Cost & Complexity | Lower initial cost and less complex instrumentation. | Higher initial cost and more complex to operate and maintain. |
| Throughput | Can be high with optimized methods. | Can offer very high throughput with modern systems.[4] |
Experimental Workflow & Methodologies
A typical bioanalytical workflow involves several key stages from sample receipt to final data reporting. The following diagram illustrates a general experimental workflow for the quantification of a small molecule like this compound in a biological matrix.
Detailed Experimental Protocols
Below are generalized protocols for sample preparation and analysis. These should be optimized for this compound.
1. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[3][9]
-
Objective: To remove proteins from the biological matrix which can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube or a 96-well plate.
-
The sample is now ready for injection into the LC system.
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is another widely used technique that offers a cleaner extract compared to PPT.
-
Objective: To isolate the analyte of interest from the biological matrix into an immiscible organic solvent.
-
Procedure:
-
To 100 µL of plasma, add 20 µL of internal standard.
-
Add 50 µL of a buffering agent if pH adjustment is needed.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. HPLC-UV Method Parameters (Illustrative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the 254-330 nm range for quinoline structures).
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30°C.[10]
4. LC-MS/MS Method Parameters (Illustrative)
-
Chromatographic conditions: Similar to HPLC-UV but often with faster gradients and smaller particle size columns (UPLC).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusion and optimization.
-
Gas Temperatures and Pressures: Optimized for the specific instrument and compound.
Method Attributes Comparison
The following diagram provides a visual comparison of the key attributes of HPLC-UV and LC-MS/MS for the quantification of this compound in biological matrices.
References
- 1. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 7. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Comparative Docking Analysis of 2-Methylquinoline-4-carbonitrile Scaffolds Against Key Protein Targets
A Guide for Researchers in Medicinal Chemistry and Drug Development
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. Derivatives of quinoline are integral to the development of novel therapeutic agents targeting a diverse range of diseases, including cancer, viral infections, and bacterial illnesses. This guide provides a comparative overview of in silico docking studies of 2-methylquinoline-4-carbonitrile derivatives and related quinoline analogs against prominent protein targets. By juxtaposing their performance with established alternative inhibitors, this document aims to furnish researchers, scientists, and drug development professionals with valuable insights to guide future drug design and discovery efforts.
Performance of Quinoline Derivatives Across Various Protein Targets
Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of small molecules with their biological targets. The following tables summarize the docking scores of selected quinoline derivatives against key protein targets implicated in cancer, HIV, and bacterial infections, alongside the scores of well-known alternative inhibitors for a comprehensive comparison.
Table 1: Molecular Docking of Quinoline Derivatives against Epidermal Growth Factor Receptor (EGFR)
| Compound Class | Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Quinoline Derivative | 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | - | Gefitinib | -7.8 to -9.72 |
| Quinoline Derivative | Substituted quinoline derivative 4f | EGFR | - | Erlotinib | -7.3 to -9.34 |
| Alternative Inhibitor | Gefitinib | EGFR (1M17) | -7.8 to -9.72 | - | - |
| Alternative Inhibitor | Erlotinib | EGFR (1M17) | -7.3 to -9.34 | - | - |
| Alternative Inhibitor | Icotinib | EGFR (1M17) | -8.7 | - | - |
Table 2: Molecular Docking of Quinoline Derivatives against HIV-1 Reverse Transcriptase (HIV-1 RT)
| Compound Class | Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Quinoline Derivative | Pyrimidine containing quinoline derivative 4 | HIV-1 RT (4I2P) | -10.675 | Rilpivirine | -8.56 |
| Quinoline Derivative | Pyrimidine containing quinoline derivative 5 | HIV-1 RT (4I2P) | -10.38 | Efavirenz | - |
| Quinoline Derivative | Pyrimidine containing quinoline derivative 7 | HIV-1 RT (4I2P) | -10.23 | Nevirapine | - |
| Alternative Inhibitor | Rilpivirine | HIV-1 RT (4I2P) | -8.56 | - | - |
| Alternative Inhibitor | Efavirenz | HIV-1 RT (1FK9) | - | - | - |
| Alternative Inhibitor | Nevirapine | HIV-1 RT (3HVT, 1VRT) | - | - | - |
Table 3: Molecular Docking of Quinoline Derivatives against E. coli DNA Gyrase B
| Compound Class | Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Quinoline Derivative | Quinoline-Stilbene Analog 19 | E. coli DNA Gyrase B | -6.9 | Ciprofloxacin | -6.77 to -7.3 |
| Quinoline Derivative | Quinoline-Stilbene Analog 24 | E. coli DNA Gyrase B | -7.1 | Moxifloxacin | -9.9 |
| Quinoline Derivative | General 2-Chloro/Methoxy-quinoline-3-carbaldehyde Derivatives | E. coli DNA Gyrase B | -6.0 to -7.33 | - | - |
| Alternative Inhibitor | Ciprofloxacin | E. coli DNA Gyrase B (6RKU) | -6.77 to -7.3 | - | - |
| Alternative Inhibitor | Moxifloxacin | P. gingivalis DNA Gyrase | -9.9 | - | - |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are crucial for generating reliable and reproducible results. The following section outlines a generalized experimental protocol synthesized from various reported studies on the docking of quinoline derivatives.
Ligand and Protein Preparation
-
Ligand Preparation: The two-dimensional (2D) structures of the this compound derivatives and other ligands are sketched using chemical drawing software. These structures are then converted to three-dimensional (3D) formats. Energy minimization is a critical subsequent step, often performed using force fields such as Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF) to obtain stable, low-energy conformations. The prepared ligand structures are saved in a suitable file format (e.g., .mol2, .sdf, or .pdbqt) for the docking software.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman or Gasteiger charges) are assigned to each atom. The protein structure may undergo energy minimization to relieve any steric clashes and optimize its geometry.
Docking Simulation
-
Software: A variety of software packages are utilized for molecular docking, with some of the most common being AutoDock Vina, Glide (Schrödinger), and Discovery Studio.
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size and coordinates of the center of the grid box are critical parameters that directly influence the outcome of the docking simulation.
-
Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each generated pose, a scoring function is used to calculate the binding energy or a docking score. The algorithm's objective is to identify the pose with the lowest binding energy, which theoretically represents the most stable and likely binding mode of the ligand to the protein.
Analysis of Results
-
Binding Affinity Evaluation: The docking scores (typically in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger predicted binding affinity.
-
Interaction Analysis: The best-docked poses are visualized and analyzed to identify the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. This analysis provides crucial insights into the molecular basis of the ligand's binding and can guide further optimization of the compound.
Visualizing Molecular Docking and Biological Pathways
To further elucidate the processes involved in computational drug design and the biological context of the targeted proteins, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: The EGFR signaling pathway, a common target for quinoline-based inhibitors.
Safety Operating Guide
Proper Disposal of 2-Methylquinoline-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Methylquinoline-4-carbonitrile can ensure laboratory safety and regulatory compliance by adhering to the following proper disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Key Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1] Always wear protective gloves, clothing, and eye/face protection.[1] Ensure disposal activities are conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[1]
Disposal Protocol for this compound
The primary and mandated method for the disposal of this compound is to entrust it to an approved hazardous waste disposal plant.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Procedure:
-
Segregation and Waste Collection:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids (both mineral and organic) and oxidizing agents.[2] Mixing nitriles with these substances can lead to the generation of heat and toxic or flammable gases.[2]
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
The storage area should be cool and dry.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical itself.[4]
-
After triple-rinsing, the container can be disposed of according to institutional and local regulations for non-hazardous waste.
-
Emergency Spill Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials such as sand, diatomite, or universal binders.[5]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local and national regulations, the hazard classification provides a basis for its stringent disposal requirements.
| Hazard Classification | Description | GHS Code |
| Skin Irritation | Causes skin irritation | H315[1] |
| Eye Irritation | Causes serious eye irritation | H319[1] |
| Respiratory Irritation | May cause respiratory irritation | H335[1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methylquinoline-4-carbonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methylquinoline-4-carbonitrile, a compound that requires careful management due to its potential hazards.
Hazard Profile: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is crucial to mitigate risks of exposure. The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves[4][5][6] | Provides a barrier against skin contact.[4] Inspect for degradation or punctures before use.[4] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[4] |
| Primary & Secondary | Body Protection | Laboratory Coat, Chemical-resistant Apron | Protects skin and personal clothing from contamination.[4][7][8] An apron is recommended for larger quantities or when there is a significant risk of splashing.[4] |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 respirator is for handling the solid, powdered form to prevent dust inhalation.[4] An air-purifying respirator is for handling solutions or when vapors may be generated.[4] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[4][9] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and the environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Minimize Dust and Vapors: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Disposal Plan:
-
Waste Container: Dispose of contents and container in an approved waste disposal plant.[1] All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste must be placed in a clearly labeled hazardous waste container.[4]
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[4]
-
PPE Removal: Remove and dispose of single-use PPE in the designated hazardous waste container to prevent cross-contamination.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 29196-15-4 this compound AKSci 9264AD [aksci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. ISOLAB | NITRILE GLOVES FOR CHEMICAL PROTECTION - ISOLAB Laborgeräte GmbH [isolab.de]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
